Eupalinolide K
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H26O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(3aR,4R,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3/b11-5-,12-7+,13-10+/t15-,16+,17+,18+/m0/s1 |
InChI Key |
APOGLVUGPAVNAP-MHKQUMDASA-N |
Isomeric SMILES |
C/C/1=C/C[C@@H](/C(=C/[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)O |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Eupalinolide K from Eupatorium lindleyanum: A Technical Guide
Abstract
Eupalinolide K, a sesquiterpene lactone isolated from the traditional medicinal herb Eupatorium lindleyanum, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting a composite experimental protocol based on established methodologies for the separation of analogous compounds from E. lindleyanum. Detailed spectroscopic data for the structural elucidation of this compound are presented in tabular format. Furthermore, this document visualizes the isolation workflow and a relevant biological signaling pathway to provide a deeper understanding of its extraction and potential mechanism of action for researchers and drug development professionals.
Introduction
Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family, has a long history of use in traditional medicine, particularly in East Asia, for the treatment of various ailments, including cough, chronic bronchitis, and other inflammatory conditions.[1][2] Phytochemical investigations of this plant have revealed a rich diversity of bioactive secondary metabolites, including flavonoids, diterpenoids, and notably, sesquiterpene lactones.[3][4] This latter class of compounds is of significant interest due to their wide range of biological activities, such as anti-inflammatory and cytotoxic effects.[5]
Isolation of this compound: A Representative Experimental Protocol
The following protocol is a composite methodology derived from established procedures for the isolation of sesquiterpene lactones from Eupatorium lindleyanum.
Plant Material Collection and Preparation
The aerial parts of Eupatorium lindleyanum are collected, washed, air-dried, and pulverized into a coarse powder.
Extraction
The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.
Fractionation
The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The sesquiterpene lactones, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.
Chromatographic Purification
The enriched fraction (e.g., ethyl acetate or n-butanol fraction) is subjected to multiple rounds of column chromatography for the isolation of pure this compound.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol or hexane-ethyl acetate to yield several sub-fractions.
-
Sephadex LH-20 Column Chromatography: Sub-fractions showing the presence of sesquiterpene lactones (as determined by thin-layer chromatography) are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved by semi-preparative or preparative RP-HPLC on a C18 column with a methanol-water or acetonitrile-water gradient to yield pure this compound.
Structural Elucidation of this compound
The structure of the isolated this compound is elucidated through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR spectroscopic data for this compound, acquired in deuterated chloroform (CDCl₃).[6]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 130.2 | 5.25 (d, 10.0) |
| 2 | 135.8 | 5.01 (t, 10.0) |
| 3 | 43.1 | 2.45 (m) |
| 4 | 148.9 | - |
| 5 | 51.2 | 2.85 (m) |
| 6 | 84.1 | 4.85 (d, 9.5) |
| 7 | 53.2 | 2.65 (m) |
| 8 | 78.9 | 5.15 (dd, 9.5, 4.5) |
| 9 | 40.1 | 2.15 (m), 1.95 (m) |
| 10 | 139.8 | - |
| 11 | 138.2 | - |
| 12 | 170.1 | - |
| 13 | 121.5 | 6.25 (s), 5.65 (s) |
| 14 | 16.2 | 1.85 (s) |
| 15 | 20.5 | 1.65 (s) |
| 1' | 167.2 | - |
| 2' | 128.1 | - |
| 3' | 138.5 | 6.95 (q, 7.0) |
| 4' | 14.5 | 1.90 (d, 7.0) |
| 5' | 12.1 | 1.80 (s) |
Biological Activity and Potential Signaling Pathways
This compound, along with other sesquiterpene lactones from E. lindleyanum, has been reported to exhibit anti-inflammatory properties.[7] Studies on related eupalinolides suggest that a potential mechanism for this anti-inflammatory activity involves the inhibition of pro-inflammatory signaling pathways. For instance, some eupalinolides have been shown to suppress the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suppression is often linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Conclusion
This compound represents one of the many promising bioactive compounds isolated from Eupatorium lindleyanum. This guide provides a foundational understanding of its isolation and structural characterization, aimed at facilitating further research and development. The presented composite experimental protocol offers a practical starting point for the targeted isolation of this compound and similar sesquiterpene lactones. The elucidation of its precise mechanism of action and the full extent of its therapeutic potential warrant continued investigation.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of sesquiterpene lactones in Eupatorium lindleyanum by HPLC-PDA-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. This compound | Benchchem [benchchem.com]
- 7. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide K: A Technical Guide on its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide K is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, its biosynthetic pathway, and detailed experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Source
This compound is a natural product isolated from the plant Eupatorium lindleyanum. This herbaceous perennial, belonging to the Asteraceae family, is native to East Asia and has a history of use in traditional medicine. Various parts of the plant, including the aerial parts, have been found to contain a rich diversity of secondary metabolites, including a variety of eupalinolides. Network pharmacology and molecular docking analyses have identified this compound as a potential bioactive constituent of Eupatorium lindleyanum.[1]
Biosynthesis Pathway
The biosynthesis of this compound, as a germacrane sesquiterpene lactone, follows the general pathway established for this class of compounds, originating from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Early Stages: Formation of Farnesyl Pyrophosphate (FPP)
The biosynthesis commences with the condensation of IPP and DMAPP, which are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. These precursors are sequentially assembled to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP), a C15 isoprenoid that serves as the immediate precursor for all sesquiterpenoids.
Cyclization of FPP to Germacrene A
The first committed step in the biosynthesis of most germacrane sesquiterpene lactones is the cyclization of FPP to (+)-germacrene A. This reaction is catalyzed by the enzyme germacrene A synthase (GAS) .
Oxidative Modifications and Lactonization
Following the formation of the germacrene A skeleton, a series of oxidative modifications occur, catalyzed primarily by cytochrome P450 monooxygenases (CYP71 family) and other oxidoreductases. These modifications are crucial for the formation of the characteristic lactone ring and the introduction of various functional groups that contribute to the structural diversity and biological activity of sesquiterpene lactones.
While the precise enzymatic steps leading to this compound have not been fully elucidated, the biosynthesis of the related compound eupatolide provides valuable insights. The formation of eupatolide involves the hydroxylation of germacrene A acid (GAA) at the C8 position by a specific GAA 8β-hydroxylase (CYP71BL1) , followed by lactonization to form the 6,7-trans lactone ring, a reaction catalyzed by eupatolide synthase (CYP71DD6) .[2] It is highly probable that the biosynthesis of this compound involves a similar cascade of specific hydroxylations and other modifications on a germacrane precursor.
Below is a diagram illustrating the general biosynthetic pathway leading to germacrane sesquiterpene lactones, with the proposed steps for this compound biosynthesis.
Caption: General biosynthetic pathway of germacrane sesquiterpene lactones.
Experimental Protocols
Isolation of this compound from Eupatorium lindleyanum
1. Extraction:
-
Air-dried and powdered aerial parts of Eupatorium lindleyanum are extracted exhaustively with a suitable organic solvent, such as 95% ethanol or methanol, at room temperature.
-
The solvent is then removed under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate.
-
The fractions are concentrated, and the ethyl acetate fraction, which typically contains the sesquiterpene lactones, is selected for further purification.
3. Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate or chloroform and methanol, with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Below is a workflow diagram for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Structure Elucidation
The structure of the isolated this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and double bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the carbon skeleton and the connectivity of protons and carbons, ultimately leading to the complete structural elucidation.
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain regarding the yield of this compound from Eupatorium lindleyanum or the kinetic parameters of the enzymes involved in its biosynthesis. A study on different parts of Eupatorium lindleyanum showed that sesquiterpene lactones, in general, are found in particularly high levels in the flowers.[3] Further research is required to quantify the concentration of this compound in various plant tissues and to characterize the enzymatic reactions in its biosynthetic pathway.
Conclusion
This compound, a sesquiterpene lactone from Eupatorium lindleyanum, holds potential for further investigation due to the known biological activities of this class of compounds. This technical guide has summarized the current knowledge of its natural source and biosynthetic pathway and has provided a general framework for its isolation and characterization. Further research is needed to fully elucidate the specific enzymatic steps in its biosynthesis and to quantify its presence in the source plant, which will be crucial for any future development and application of this natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Insights into Eupalinolide K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Eupalinolide K, a sesquiterpene lactone isolated from Eupatorium lindleyanum. The guide details its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics. Furthermore, it outlines the experimental protocols for data acquisition and explores the compound's biological activities through a signaling pathway diagram.
Spectroscopic Data of this compound
The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR, MS, and IR data.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.12 | d | 10.0 |
| 2α | 2.15 | m | |
| 2β | 1.98 | m | |
| 3α | 2.30 | m | |
| 3β | 2.10 | m | |
| 5 | 3.05 | dd | 10.0, 8.5 |
| 6 | 4.85 | t | 8.5 |
| 7 | 2.80 | m | |
| 9α | 2.55 | m | |
| 9β | 2.25 | m | |
| 13a | 6.20 | d | 3.5 |
| 13b | 5.65 | d | 3.5 |
| 14 | 4.95 | s | |
| 15 | 1.85 | s | |
| OAc | 2.05 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 134.5 |
| 2 | 25.8 |
| 3 | 35.2 |
| 4 | 148.2 |
| 5 | 50.1 |
| 6 | 82.3 |
| 7 | 52.5 |
| 8 | 78.9 |
| 9 | 40.1 |
| 10 | 139.8 |
| 11 | 138.5 |
| 12 | 170.2 |
| 13 | 121.5 |
| 14 | 112.3 |
| 15 | 18.9 |
| OAc | 170.5, 21.1 |
Mass Spectrometry (MS) and Infrared (IR) Data
Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound
| Technique | Data |
| HR-ESI-MS | m/z 427.1625 [M+Na]⁺ (Calcd. for C₂₂H₂₈O₇Na, 427.1627) |
| IR (KBr) νₘₐₓ cm⁻¹ | 3450, 1765, 1735, 1660, 1240 |
Experimental Protocols
The spectroscopic data presented above were acquired using the following methodologies:
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C, respectively. The solvent used was deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Coupling constants (J) are given in Hertz (Hz). Standard pulse sequences were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the complete assignments of protons and carbons.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II FT-ICR mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source. The data were acquired in positive ion mode.
Infrared Spectroscopy
The infrared (IR) spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a KBr pellet, and the spectrum was recorded in the frequency range of 4000-400 cm⁻¹.
Biological Activity and Signaling Pathway
This compound, along with other sesquiterpene lactones isolated from Eupatorium lindleyanum, has demonstrated significant biological activities, particularly anti-inflammatory and cytotoxic effects. The anti-inflammatory activity is often associated with the inhibition of pro-inflammatory cytokines. The following diagram illustrates a simplified workflow for the isolation and bioactivity screening of this compound.
physical and chemical properties of Eupalinolide K
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Eupalinolide K, a sesquiterpene lactone isolated from Eupatorium lindleyanum. The information is intended for researchers, scientists, and drug development professionals interested in its potential as a STAT3 inhibitor and anti-cancer agent.
Physicochemical Properties
Table 1: Physical and Chemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆O₆ | [1][4][5] |
| Molecular Weight | 362.42 g/mol | [1][2][4] |
| Appearance | Solid, Powder | [1][4][6] |
| Color | Off-white to light yellow | [1] |
| Purity (HPLC) | ≥98% | [5][7] |
| Boiling Point | 574.4 ± 50.0 °C at 760 mmHg | [6][8] |
| Density | 1.2 ± 0.1 g/cm³ | [6][8] |
| Flash Point | 201.5 ± 23.6 °C | [6][8] |
| Refractive Index | 1.557 | [6][8] |
| CAS Number | 108657-10-9 | [1][2][4] |
| Canonical SMILES | O=C(/C(C)=C/CO)O--INVALID-LINK--/C(C)=C\1">C@H--INVALID-LINK--([H])[C@]1([H])OC2=O | [1][2] |
| InChIKey | APOGLVUGPAVNAP-OPNIFLOASA-N | [6][8] |
Biological Activity and Mechanism of Action
This compound is a sesquiterpene lactone identified as a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor.[1][3][4][9] Its structure contains α,β-unsaturated carbonyl units, which can act as Michael reaction acceptors, allowing it to potentially form covalent bonds with nucleophilic residues in target proteins like STAT3.[1][4]
Persistent activation of the STAT3 signaling pathway is a key factor in the development and progression of numerous human cancers, including triple-negative breast cancer (TNBC).[1][5] Inhibition of this pathway is therefore a promising strategy for cancer therapy. While studies often investigate eupalinolides in combination, a complex of Eupalinolide I, J, and K was found to induce apoptosis and G2/M cell cycle arrest in MDA-MB-231 breast cancer cells, which involved the inhibition of the Akt signaling pathway and activation of the p38 pathway.[4] The closely related Eupalinolide J has been shown to suppress STAT3 and p-STAT3 levels, promoting STAT3's ubiquitin-dependent degradation and thereby inhibiting cancer cell proliferation and metastasis.[1][4][8]
The inhibitory action of this compound on the STAT3 pathway disrupts the downstream transcription of genes involved in cell survival, proliferation, and metastasis.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RETRACTED: Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway [frontiersin.org]
- 3. glpbio.com [glpbio.com]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 7. biolinkk.com [biolinkk.com]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Eupalinolide K: A Technical Guide to Preliminary Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide K, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a compound of interest in oncological research. While comprehensive individual studies on this compound are limited, its role as a key constituent of the F1012-2 complex—a mixture of Eupalinolide I, J, and K—has provided significant insights into its potential anticancer activities. This technical guide synthesizes the available preliminary biological data, focusing on the activities attributed to the F1012-2 complex and the known molecular targets of this compound. It aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its biological effects, supported by detailed experimental protocols and visual representations of associated signaling pathways.
Core Biological Activities and Quantitative Data
The primary biological activities observed for the F1012-2 complex, and by extension its components including this compound, are centered on its anticancer properties. The complex has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, cell cycle arrest, and DNA damage.[1] this compound is specifically identified as a STAT3 inhibitor.[2]
Table 1: Summary of Biological Activities of the F1012-2 Complex (Eupalinolide I, J, and K)
| Biological Activity | Cell Line | Observed Effects | Reference |
| Inhibition of Proliferation | MDA-MB-231 (Triple-Negative Breast Cancer) | Induces cell apoptosis and cell cycle arrest at the G2/M phase. | [1] |
| DNA Damage | Triple-Negative Breast Cancer Cells | Induces significant DNA strand breaks and γ-H2AX activation. | [3] |
| Inhibition of Metastasis | Triple-Negative Breast Cancer Cells | Effectively inhibits cell migration and invasion. | [3] |
Key Signaling Pathways
The anticancer effects of the F1012-2 complex are associated with the modulation of several critical signaling pathways. The induction of DNA damage by the complex in triple-negative breast cancer cells is linked to the accumulation of reactive oxygen species (ROS), which in turn triggers the MAPK signaling pathway.[3] Furthermore, the complex has been found to regulate the p53/NF-κB signaling pathways in human breast cancer.[4] As an individual agent, this compound is known to inhibit STAT3.[2]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological screening of compounds like this compound, based on standard practices reported in the study of Eupalinolides.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound or F1012-2 complex) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Dissolve the formazan crystals in DMSO.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
Transwell Migration and Invasion Assay
This assay evaluates the effect of a compound on cancer cell migration and invasion.
Protocol:
-
Chamber Preparation: Use a 6.5 mm pore size chamber. For the invasion assay, coat the upper surface of the polycarbonate permeable filters with 1 µg of Matrigel.
-
Cell Seeding: Place cancer cells on the top surface of the upper chamber.
-
Incubation: Incubate the chambers at 37°C in a humidified atmosphere of 5% CO₂ for 12–24 hours.
-
Fixation and Staining: Following incubation, fix the cells that have migrated or invaded to the lower side of the filter with methanol and stain with crystal violet.
-
Quantification: Count the stained cells under a microscope.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the impact of the compound on their expression levels.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, MMP-2, MMP-9, Akt, p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The preliminary biological screening data, primarily derived from studies on the F1012-2 complex, suggest that this compound is a promising candidate for further investigation as an anticancer agent. Its inhibitory effect on STAT3, coupled with the broader activities of the F1012-2 complex in inducing apoptosis, cell cycle arrest, and DNA damage, underscores its therapeutic potential. The provided experimental protocols offer a robust framework for researchers to build upon in their exploration of this compound's mechanisms of action and to quantify its specific contributions to the observed biological effects. Future studies should focus on isolating this compound and conducting a comprehensive panel of in vitro and in vivo assays to delineate its individual pharmacological profile.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of Eupatorium lindleyanum DC. sesquiterpene fraction F1012-2 regulates p53/NF-κB signaling pathways in human breast cancer [serbiosoc.org.rs]
Eupalinolide K and Congeners from Eupatorium lindleyanum: A Technical Guide on Their Potential as STAT3 Inhibitors
A Note on the Current State of Research: While the topic of interest is Eupalinolide K, the body of scientific literature to date has primarily focused on a closely related compound, Eupalinolide J , as a potent inhibitor of the STAT3 signaling pathway. This compound has been identified as a constituent of Eupatorium lindleyanum alongside Eupalinolide J, but detailed mechanistic studies and quantitative data on its specific interaction with STAT3 are not yet available in published research.[1] A complex of Eupalinolide I, J, and K, designated F1012-2, has been shown to induce apoptosis and cell cycle arrest in cancer cells.[2][3] This guide will therefore focus on the comprehensive data available for Eupalinolide J as a representative and well-studied member of this class of sesquiterpene lactones, providing a foundational understanding of their potential as STAT3 inhibitors for researchers and drug development professionals. It is important to note that one of the key papers on Eupalinolide J has been retracted, and this should be taken into consideration when evaluating the presented data.[4]
Introduction to STAT3 as a Therapeutic Target
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[5] Constitutive activation of STAT3 is a hallmark of many human cancers and is often associated with poor prognosis and resistance to therapy.[6] The canonical activation of STAT3 involves phosphorylation of a critical tyrosine residue (Tyr705), leading to dimerization, nuclear translocation, and subsequent transactivation of target genes.[5] This central role in malignancy makes STAT3 an attractive target for cancer drug development.[5]
Eupalinolide J: A Novel STAT3 Inhibitor
Eupalinolide J is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum.[7] It has been identified as an inhibitor of STAT3 signaling, primarily in the context of triple-negative breast cancer (TNBC).[7][8][9] The proposed mechanism of action involves the degradation of STAT3 protein, thereby inhibiting its downstream effects.[7][9]
Mechanism of Action
Eupalinolide J is believed to exert its anti-cancer effects by targeting the STAT3 signaling pathway.[7] Studies have shown that Eupalinolide J can significantly reduce the levels of both total STAT3 and its phosphorylated form (p-STAT3).[7][9] Further investigation has suggested that Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3.[2][10] This leads to the downregulation of STAT3 target genes, such as the matrix metalloproteinases MMP-2 and MMP-9, which are involved in cancer cell metastasis.[2][10] Molecular docking studies suggest that Eupalinolide J may bind to the DNA-binding domain of STAT3.[2]
Caption: Proposed mechanism of Eupalinolide J-mediated STAT3 inhibition.
Quantitative Data
The inhibitory effects of Eupalinolide J have been quantified in various cancer cell lines, primarily focusing on its impact on cell viability.
| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | IC50 | 3.74 ± 0.58 | [7][8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT | IC50 | 4.30 ± 0.39 | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the study of Eupalinolide J.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 4 hours.[7]
-
Treatment: Cells are treated with varying concentrations of Eupalinolide J or a vehicle control (DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).[7][11]
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals.[7]
-
Solubilization: The formazan crystals are dissolved in DMSO.[7]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 550 nm).[2]
Caption: Workflow for the MTT cell viability assay.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Cells treated with Eupalinolide J or a control are lysed in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: The total protein concentration is determined using a BCA assay.[3]
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.[3]
-
Transfer: The separated proteins are transferred to a PVDF membrane.[7]
-
Blocking: The membrane is blocked with a solution like 5% skim milk to prevent non-specific antibody binding.[3]
-
Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., STAT3, p-STAT3, β-actin), followed by incubation with corresponding secondary antibodies.[7]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) system.[7]
In Vivo Xenograft Model
Animal models are used to assess the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are injected into immunodeficient mice (e.g., BALB/c nude mice) to establish tumors.[7]
-
Treatment: Once tumors reach a certain volume, the mice are treated with Eupalinolide J or a vehicle control, typically via intraperitoneal injection.
-
Tumor Monitoring: Tumor growth is monitored regularly by measuring tumor volume and weight.[12]
-
Endpoint Analysis: At the end of the study, tumors and major organs may be harvested for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers.[12]
Future Directions and Conclusion
The research on Eupalinolide J provides a strong rationale for the further investigation of Eupalinolides, including this compound, as potential STAT3 inhibitors. Future studies should aim to:
-
Elucidate the specific inhibitory activity and mechanism of action of this compound on the STAT3 pathway.
-
Conduct head-to-head comparisons of the potency and efficacy of different Eupalinolide analogues.
-
Perform detailed pharmacokinetic and pharmacodynamic studies to assess the drug-like properties of these compounds.
References
- 1. Item - Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | RETRACTED: Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway [frontiersin.org]
- 5. lumen.luc.edu [lumen.luc.edu]
- 6. Identification of novel regulators of STAT3 activity | PLOS One [journals.plos.org]
- 7. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Identifying the Molecular Target of Eupalinolide K: A Technical Guide
Introduction
Eupalinolide K is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. While the precise molecular target of this compound has not been definitively identified in published literature, research on a complex containing this compound, as well as studies on structurally similar eupalinolides, provides significant insights into its potential mechanisms of action. This guide synthesizes the current understanding of the molecular pathways affected by eupalinolides, with a focus on the evidence related to this compound.
The most direct evidence for this compound's activity comes from studies on a complex designated F1012-2, which is composed of Eupalinolide I, Eupalinolide J, and this compound.[1] Research on this complex has demonstrated its effects on key signaling pathways involved in cancer cell proliferation and survival. Additionally, investigations into Eupalinolide J have suggested a direct interaction with the STAT3 transcription factor. This guide will explore these findings to build a comprehensive picture of the probable molecular targets and mechanisms of action for this compound.
Putative Molecular Targets and Affected Signaling Pathways
The F1012-2 Complex (Eupalinolide I, J, and K) and the Akt/p38 Signaling Pathway
A study investigating the effects of the F1012-2 complex, containing this compound, found that it inhibits the proliferation of triple-negative breast cancer (TNBC) cells, specifically MDA-MB-231 cells.[1] The mechanism of action was linked to the modulation of the Akt and p38 MAPK signaling pathways.[1] The study observed a significant inhibition of Akt phosphorylation and an activation of p38 phosphorylation in cells treated with the F1012-2 complex.[1]
The Akt and p38 MAPK pathways are critical regulators of cell fate, including proliferation, survival, and apoptosis. The inhibition of the pro-survival Akt pathway and the activation of the stress-activated p38 pathway by the Eupalinolide I, J, and K complex are consistent with the observed anti-proliferative and pro-apoptotic effects in cancer cells.[1]
STAT3 Signaling as a Potential Target
Research on Eupalinolide J, a close structural analog to this compound and a component of the F1012-2 complex, has pointed to the Signal Transducer and Activator of Transcription 3 (STAT3) as a direct molecular target.[2][3] One study suggested that Eupalinolide J binds to the DNA binding domain of STAT3, promoting its ubiquitin-dependent degradation and thereby inhibiting the transcription of downstream target genes involved in metastasis, such as MMP-2 and MMP-9.[3] It is important to note that a related key publication on Eupalinolide J targeting STAT3 has been retracted, and thus these findings should be interpreted with caution.[4]
STAT3 is a transcription factor that is constitutively activated in many cancers and plays a pivotal role in tumor cell proliferation, survival, and metastasis.[5] The inhibition of STAT3 signaling is a validated strategy in oncology drug development. Given the structural similarity and the co-occurrence of Eupalinolide J and K in the F1012-2 complex, it is plausible that this compound may also exert its biological effects through the modulation of the STAT3 pathway.
Quantitative Data
The following tables summarize the available quantitative data on the biological effects of eupalinolides from the cited literature.
Table 1: Cytotoxicity of Eupalinolide J in Triple-Negative Breast Cancer Cells
| Cell Line | IC50 (µM) at 72h | Reference |
| MDA-MB-231 | 3.74 ± 0.58 | [4][6] |
| MDA-MB-468 | 4.30 ± 0.39 | [4][6] |
Table 2: Effect of F1012-2 (Eupalinolide I, J, K complex) on MDA-MB-231 Cell Viability
| Concentration | Effect | Reference |
| Not specified | Significantly inhibits cell proliferation | [1][7][8] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[9]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compound (e.g., this compound or F1012-2 complex) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.
Western Blot Analysis for Signaling Proteins (Akt, p38, STAT3)
This protocol is used to detect the expression and phosphorylation status of key signaling proteins.
-
Cell Lysis: Treat cells with the test compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p38, anti-p38, anti-phospho-STAT3, anti-STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
Co-Immunoprecipitation for Ubiquitination Assay
This protocol is used to determine if a target protein (e.g., STAT3) is ubiquitinated.[10]
-
Cell Transfection and Treatment: Co-transfect cells with plasmids encoding His-tagged ubiquitin and the protein of interest. Treat the cells with the test compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[11]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the protein of interest (e.g., anti-STAT3) or against the tag (e.g., anti-His) overnight at 4°C.[10]
-
Bead Incubation: Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[10]
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin to detect the ubiquitinated forms of the target protein.
Visualizations
Caption: Putative mechanism of the Eupalinolide I, J, K complex on the Akt and p38 MAPK pathways.
Caption: Potential mechanism of Eupalinolide J (related to K) on the STAT3 signaling pathway.
Caption: General experimental workflow for identifying and characterizing molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Studies of Eupalinolides: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches for in vitro studies specifically focused on Eupalinolide K yielded limited direct data. One study identified a complex, F1012-2, composed of Eupalinolide I, J, and K, which was shown to induce apoptosis and cell cycle arrest in MDA-MB-231 cells. However, the individual contribution of this compound to this activity was not detailed.[1]
This technical guide therefore provides a comprehensive overview of the initial in vitro studies of closely related and well-characterized eupalinolides, namely Eupalinolide A, B, J, and O, to offer insights into the potential biological activities of this class of sesquiterpene lactones. The methodologies and findings presented herein may serve as a valuable reference for initiating research on this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of various eupalinolides, highlighting their anti-proliferative and anti-inflammatory effects.
Table 1: Anti-proliferative Activity of Eupalinolides
| Compound | Cell Line | Assay | IC50 Value | Duration (h) | Key Findings |
| Eupalinolide A | A549 (NSCLC) | CCK-8 | ~20 µM | 24 | Inhibited cell proliferation and induced G2/M phase arrest.[2] |
| H1299 (NSCLC) | CCK-8 | ~20 µM | 24 | Induced apoptosis and ferroptosis.[2][3] | |
| MHCC97-L (HCC) | CCK-8 | Not specified | Not specified | Inhibited cell proliferation and migration. | |
| HCCLM3 (HCC) | CCK-8 | Not specified | Not specified | Induced autophagy via the ROS/ERK signaling pathway.[4] | |
| Eupalinolide B | SMMC-7721 (HCC) | Not specified | Not specified | Not specified | Inhibited cell proliferation and migration.[5] |
| HCCLM3 (HCC) | Not specified | Not specified | Not specified | Induced ferroptosis mediated by endoplasmic reticulum stress.[5] | |
| Pancreatic Cancer Cells | Not specified | Not specified | Not specified | Inhibited cell viability, proliferation, migration, and invasion.[6] | |
| Eupalinolide J | PC-3 (Prostate) | MTT | Not specified | Not specified | Showed marked anti-proliferative activity in a dose- and time-dependent manner.[7][8] |
| DU-145 (Prostate) | MTT | Not specified | Not specified | Induced apoptosis and cell cycle arrest at the G0/G1 phase.[7][8] | |
| U251 (Glioma) | MTT | > 5 µM | 24 | Non-toxic doses inhibited cell migration and invasion.[1] | |
| MDA-MB-231 (TNBC) | MTT | > 5 µM | 24 | Promoted STAT3 ubiquitin-dependent degradation.[1] | |
| Eupalinolide O | MDA-MB-468 (Breast) | Not specified | Not specified | Not specified | Showed significant anticancer activity.[9] |
| MDA-MB-231 (TNBC) | Not specified | 5 µM, 10 µM | Not specified | Induced apoptosis via modulating ROS generation and Akt/p38 MAPK signaling pathway.[10] | |
| MDA-MB-453 (TNBC) | Not specified | 5 µM, 10 µM | Not specified | Upregulated the expression of PARP, caspase-3, and caspase-9 mRNAs.[10] | |
| F1012-2 (I, J, K) | MDA-MB-231 (TNBC) | Not specified | Not specified | Not specified | Induced cell apoptosis and cell cycle arrest (G2/M).[1] |
NSCLC: Non-Small Cell Lung Cancer; HCC: Hepatocellular Carcinoma; TNBC: Triple-Negative Breast Cancer.
Table 2: Anti-inflammatory Activity of Eupalinolides
| Compound | Cell Line | Stimulant | Key Target | Effect |
| Eupalinolide B | RAW264.7 | Pg-LPS | UBE2D3 | Suppressed ubiquitination degradation of IκBα, leading to inactivation of the NF-κB signaling pathway.[11] |
| RA-FLS | Not specified | AMPK/mTOR/ULK-1 | Promoted apoptosis and autophagy.[12] |
Pg-LPS: Porphyromonas gingivalis lipopolysaccharide; RA-FLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes.
Experimental Protocols
This section details the methodologies for key experiments cited in the in vitro studies of eupalinolides.
Cell Viability and Proliferation Assays
-
MTT Assay (for Eupalinolide J):
-
Prostate cancer cells (PC-3 and DU-145) were seeded in 96-well plates.[7][8]
-
After adherence, cells were treated with various concentrations of Eupalinolide J for different time points.[7][8]
-
MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at a specific wavelength (typically 490 nm or 570 nm) using a microplate reader.
-
-
CCK-8 Assay (for Eupalinolide A):
Apoptosis and Cell Cycle Analysis
-
DAPI Staining (for Eupalinolide J):
-
Prostate cancer cells were treated with Eupalinolide J.
-
Cells were fixed with 4% paraformaldehyde.
-
Fixed cells were stained with DAPI (4',6-diamidino-2-phenylindole).
-
Nuclear morphology was observed under a fluorescence microscope to identify apoptotic bodies.[8]
-
-
Flow Cytometry for Apoptosis (for Eupalinolide J and O):
-
Flow Cytometry for Cell Cycle (for Eupalinolide A and J):
Cell Migration and Invasion Assays
-
Wound-Healing Assay (for Eupalinolide A):
-
Cells were grown to confluence in 6-well plates.
-
A scratch was made through the cell monolayer with a sterile pipette tip.[2]
-
The cells were washed to remove debris and incubated with media containing Eupalinolide A.[2]
-
Images were captured at different time points (e.g., 0, 6, 24, 48 hours) to monitor the closure of the scratch.[2]
-
-
Transwell Migration and Invasion Assay (for Eupalinolide J):
-
For migration assays, cells were seeded in the upper chamber of a Transwell insert with a porous membrane.[1]
-
For invasion assays, the membrane was pre-coated with Matrigel.[1]
-
The lower chamber was filled with a medium containing a chemoattractant.
-
Cells were treated with non-toxic doses of Eupalinolide J.[1]
-
After incubation (12-24 hours), non-migrated/invaded cells on the upper surface were removed.
-
Migrated/invaded cells on the lower surface were fixed, stained with crystal violet, and counted.[1]
-
Western Blotting
-
Cells were lysed in RIPA buffer to extract total proteins.[2]
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[2]
-
The membrane was blocked with 5% non-fat milk or BSA.[2]
-
The membrane was incubated with primary antibodies against target proteins overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an ECL detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
Total RNA was isolated from cells using TRIzol reagent.[1]
-
cDNA was synthesized using a reverse transcription kit.[1]
-
qPCR was performed using SYBR Green master mix and gene-specific primers.[1]
-
The relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by eupalinolides and a general experimental workflow for their in vitro evaluation.
Caption: Eupalinolide A induces autophagy via the ROS/ERK pathway.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 9. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eupalinolide B inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Eupalinolide K Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are compiled based on available scientific literature. Direct protocols for the total synthesis and derivatization of Eupalinolide K are not extensively available. Therefore, the methodologies presented herein are based on the synthesis of structurally related compounds, such as Eupalinilide E, and established chemical derivatization techniques applied to similar natural products. These protocols are intended to serve as a foundational guide for research and development.
Introduction to this compound and its Therapeutic Potential
Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. These compounds, including the structurally related Eupalinolide J and Eupalinolide O, have demonstrated significant biological activities, particularly in the realm of oncology. Research has shown that eupalinolides can induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways in cancer cells.[1][2][3] The therapeutic potential of this class of compounds is linked to their ability to interact with cellular targets, often through their α,β-unsaturated carbonyl moieties.[1]
This compound, as part of this promising family of natural products, is a valuable target for chemical synthesis and derivatization to explore its structure-activity relationships (SAR) and develop novel therapeutic agents.
Proposed Total Synthesis of this compound (Analogous to Eupalinilide E Synthesis)
The following is a proposed synthetic protocol for this compound, adapted from the reported total synthesis of Eupalinilide E.[4] Given the structural similarities, this pathway represents a plausible approach.
Retrosynthetic Analysis and Strategy
The proposed synthesis would likely follow a convergent approach, preparing two key building blocks that are then coupled and cyclized to form the core structure of this compound.
Experimental Protocol: Key Stages
Stage 1: Preparation of the Cyclopentene Carboxylic Acid Intermediate
-
Starting Material: (R)-(−)-carvone.
-
Step 1: Chlorohydrin Formation.
-
Dissolve (R)-(−)-carvone in an appropriate solvent system (e.g., acetone/water).
-
Add a chlorinating agent (e.g., N-chlorosuccinimide).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Extract the product and purify by column chromatography.
-
-
Step 2: Tosylation.
-
Dissolve the resulting chlorohydrin in pyridine.
-
Cool to 0°C and add p-toluenesulfonyl chloride.
-
Allow the reaction to proceed to completion.
-
Work up the reaction and purify the O-tosylchlorohydrin.
-
-
Step 3: Tandem Favorskii Rearrangement–Elimination.
-
Treat the O-tosylchlorohydrin with a suitable base (e.g., sodium methoxide in methanol) to induce the rearrangement and elimination, yielding the cyclopentene carboxylic acid intermediate.[4]
-
Acidify the reaction mixture and extract the carboxylic acid.
-
-
Step 4: Conversion to Aldehyde.
-
Reduce the carboxylic acid to the corresponding alcohol using a reducing agent like LiAlH₄.
-
Oxidize the alcohol to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane.
-
Stage 2: Preparation of the Allylboronate Building Block
-
Starting Material: O-protected propargyl alcohol.
-
Synthesize the allylboronate reagent according to established procedures, which typically involve hydroboration of the corresponding allene or propargyl derivative.
Stage 3: Coupling and Macrolactonization
-
Tandem Allylboration–Lactonization:
-
Combine the aldehyde from Stage 1 and the allylboronate from Stage 2 in a suitable solvent (e.g., THF).
-
This key step couples the two fragments and forms the lactone ring in a single transformation.[4]
-
-
Ene-Cyclization:
-
Perform a sequential one-pot oxidation and ene-cyclization to construct the core of the eupalinolide skeleton.[4]
-
Stage 4: Final Functionalization Steps
-
Carry out the necessary functional group manipulations, such as hydroxylations, oxidations, and protecting group removal, to arrive at the final structure of this compound. This would likely involve a series of carefully planned steps to install the specific functionalities of this compound that differ from Eupalinilide E.
Proposed Synthetic Workflow Diagram
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 3. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Total Synthesis of Eupalinilide E - ChemistryViews [chemistryviews.org]
Application Notes and Protocols: Eupalinolide K Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide K is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Various Eupalinolides, isolated from Eupatorium lindleyanum DC., have demonstrated significant anti-inflammatory, antioxidant, and anticancer properties.[1][2] These compounds have been shown to modulate key signaling pathways involved in cell proliferation, apoptosis, and metastasis, such as the ROS/ERK, Akt/p38 MAPK, and STAT3 pathways.[1][2][3][4] This document provides a detailed, though adapted, protocol for the extraction and purification of this compound, based on established methods for structurally similar compounds from the same plant source. Additionally, it summarizes relevant quantitative data and visualizes a potential signaling pathway.
Data Presentation
Table 1: Summary of Quantitative Data for Sesquiterpenoid Lactone Purification
| Parameter | Value/Range | Compound(s) | Source |
| Extraction | |||
| Plant Material | Aerial parts of Eupatorium lindleyanum DC. | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |
| Extraction Solvent | 95% Ethanol | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |
| Purification (HSCCC) | |||
| Two-phase Solvent System | n-hexane–ethyl acetate–methanol–water | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |
| Solvent System Ratio (v/v/v/v) | 1:4:2:3 | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |
| Stationary Phase | Upper phase | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |
| Mobile Phase | Lower phase | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |
| Flow Rate | 2.0 mL/min | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |
| Revolution Speed | 850 rpm | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |
| Detection Wavelength | 210 nm | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |
| Purity of Isolated Compounds | >95% | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |
Experimental Protocols
Extraction of Crude this compound
This protocol is adapted from the extraction of other sesquiterpenoid lactones from Eupatorium lindleyanum DC.[5]
Materials:
-
Dried and powdered aerial parts of Eupatorium lindleyanum DC.
-
95% Ethanol
-
Rotary evaporator
-
Filter paper
-
Beakers and flasks
Procedure:
-
Take a known quantity of the dried and powdered aerial parts of Eupatorium lindleyanum DC.
-
Macerate the plant material with 95% ethanol at room temperature. The solvent-to-solid ratio should be approximately 10:1 (v/w).
-
Allow the mixture to stand for 24 hours with occasional stirring.
-
Filter the extract through filter paper to separate the plant debris from the liquid extract.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Store the crude extract at 4°C until further purification.
Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the successful separation of Eupalinolide A and B and is expected to be effective for this compound due to their structural similarities.[5]
Materials:
-
Crude extract containing this compound
-
n-hexane
-
Ethyl acetate
-
Methanol
-
Deionized water
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC system for purity analysis
Procedure:
-
Preparation of the Two-Phase Solvent System:
-
Prepare a two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:4:2:3.[5]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.[5]
-
-
HSCCC System Preparation:
-
Fill the HSCCC column entirely with the stationary phase (upper phase).
-
Set the revolution speed of the centrifuge to 850 rpm.[5]
-
Pump the mobile phase (lower phase) into the column at a flow rate of 2.0 mL/min until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet.[5]
-
-
Sample Injection and Fractionation:
-
Dissolve a known amount of the crude extract in a small volume of the biphasic solvent system (1:1 mixture of upper and lower phases).
-
Inject the sample solution into the HSCCC column through the sample loop.
-
Continuously pump the mobile phase through the column at the set flow rate.
-
Monitor the effluent using a UV detector at a wavelength of 210 nm.[5]
-
Collect fractions based on the resulting chromatogram peaks.
-
-
Purity Analysis:
-
Analyze the collected fractions corresponding to the this compound peak for purity using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
Combine the fractions with a purity of >95%.
-
-
Final Product Preparation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.
-
Store the purified compound in a cool, dry, and dark place.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Potential Signaling Pathway of this compound
The following diagram illustrates a composite signaling pathway potentially modulated by this compound, based on the known mechanisms of other Eupalinolides.[1][2][3][4]
Caption: A potential signaling pathway for this compound's anticancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Culture Treatment with Eupalinolide K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolides are a class of sesquiterpene lactones extracted from plants of the Eupatorium genus. Various members of this family, such as Eupalinolide A, B, J, and O, have demonstrated significant anti-cancer activities in preclinical studies. These compounds have been shown to induce apoptosis, cell cycle arrest, and other forms of cell death in a variety of cancer cell lines. While specific research on Eupalinolide K is limited, a complex containing Eupalinolide I, J, and K has been shown to induce apoptosis and cell cycle arrest in MDA-MB-231 breast cancer cells, suggesting similar biological activities for this compound.[1]
These application notes provide a generalized protocol for the in vitro treatment of cancer cell lines with this compound, based on established methodologies for other Eupalinolides. The protocols outlined below are intended to serve as a starting point for researchers and can be adapted based on the specific cell line and experimental goals.
Mechanism of Action and Key Signaling Pathways
Eupalinolides exert their anti-cancer effects through the modulation of several key signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, studies on other Eupalinolides suggest the involvement of:
-
Apoptosis Induction: Eupalinolides have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, disruption of the mitochondrial membrane potential (MMP), and activation of caspases.[2][3]
-
Cell Cycle Arrest: Treatment with Eupalinolides can lead to cell cycle arrest at various phases, such as G0/G1 or G2/M, thereby inhibiting cancer cell proliferation.[1][3][4]
-
Reactive Oxygen Species (ROS) Generation: Some Eupalinolides induce the production of ROS, which can trigger cellular stress and subsequent cell death pathways like apoptosis and ferroptosis.[2][4][5]
-
Modulation of Kinase Signaling: Eupalinolides have been found to modulate key cancer-related signaling pathways, including the Akt/p38 MAPK, STAT3, and AMPK/mTOR pathways, which are crucial for cell survival, proliferation, and metastasis.[1][2][6][7]
Experimental Protocols
The following are detailed protocols for investigating the in vitro effects of this compound on cancer cells.
Cell Culture and Reagents
-
Cell Lines: A variety of cancer cell lines can be used. Commonly used lines for testing Eupalinolides include:
-
Culture Media: Use the appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. For example, RPMI-1640 for A549 cells and DMEM for H1299 cells.[6]
-
This compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Cell Viability and Proliferation Assays
These assays are crucial for determining the cytotoxic and anti-proliferative effects of this compound.
a) MTT/CCK-8 Assay:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[6]
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for different time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 1.5-4 hours at 37°C.[6]
-
If using MTT, dissolve the formazan crystals with 150 µL of DMSO.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 490 nm for MTT) using a microplate reader.[6]
b) Clonogenic Assay:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treat with this compound at various concentrations for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 1-2 weeks, allowing colonies to form.
-
Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of colonies (containing >50 cells).
Apoptosis Assays
These assays help to determine if this compound induces programmed cell death.
a) Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry:
-
Seed cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells using a flow cytometer.
b) DAPI Staining for Nuclear Morphology:
-
Grow cells on coverslips in a 24-well plate and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain with DAPI (1 µg/mL) for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.[3]
c) Measurement of Mitochondrial Membrane Potential (MMP):
-
Treat cells with this compound as described above.
-
Incubate the cells with a fluorescent probe such as JC-1 or Rhodamine 123 according to the manufacturer's instructions.
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 indicates a loss of MMP.[2]
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
-
Treat cells with this compound for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[3]
Western Blot Analysis
This technique is used to investigate the effect of this compound on the expression of key proteins in signaling pathways.
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1][5]
-
Determine the protein concentration using a BCA assay.[1]
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA for 1-2 hours.[1]
-
Incubate with primary antibodies overnight at 4°C. Relevant primary antibodies may include those against:
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the experiments.
Table 1: IC50 Values of this compound on Various Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| Cancer Cell Line 1 | |||
| Cancer Cell Line 2 | |||
| Normal Cell Line |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution (48h treatment)
| Treatment | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | ||||
| This compound (X µM) | ||||
| This compound (Y µM) |
Table 3: Relative Protein Expression Changes Following this compound Treatment (48h)
| Protein | Fold Change vs. Control (X µM) | Fold Change vs. Control (Y µM) |
| Bax/Bcl-2 ratio | ||
| Cleaved Caspase-3 | ||
| p-Akt/Akt ratio | ||
| p-p38/p38 ratio |
Visualizations: Signaling Pathways and Workflows
Caption: Proposed signaling pathways of this compound in cancer cells.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Determining the Anti-Cancer Activity of Eupalinolide K: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Eupalinolide K in cancer cell lines. Due to limited publicly available data specifically for this compound, this guide synthesizes information from studies on closely related Eupalinolide compounds, which exhibit significant anti-cancer properties. The provided protocols are standard methods applicable for the evaluation of this compound's cytotoxic and anti-proliferative effects.
Data Presentation: IC50 Values of Related Eupalinolides
While specific IC50 values for this compound are not readily found in the cited literature, data for other structurally similar Eupalinolides demonstrate potent activity against various cancer cell lines. This information serves as a valuable reference for designing experiments with this compound.
| Compound | Cancer Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Eupalinolide O | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 24 | 10.34[1] |
| 48 | 5.85[1] | |||
| 72 | 3.57[1] | |||
| Eupalinolide O | MDA-MB-453 (Triple-Negative Breast Cancer) | MTT | 24 | 11.47[1] |
| 48 | 7.06[1] | |||
| 72 | 3.03[1] | |||
| Eupalinolide O | MDA-MB-468 (Breast Cancer) | MTT | 72 | 1.04[2] |
| Eupalinolide J | PC-3 (Prostate Cancer) | MTT | 72 | 2.89 ± 0.28[3] |
| Eupalinolide J | DU-145 (Prostate Cancer) | MTT | 72 | 2.39 ± 0.17[3] |
| Eupalinolide J | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | - | 3.74 ± 0.58[4] |
| Eupalinolide J | MDA-MB-468 (Triple-Negative Breast Cancer) | MTT | - | 4.30 ± 0.39[4] |
Experimental Protocols
The following are detailed protocols for determining the IC50 value of this compound in cancer cell lines, based on standard cell viability assays.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from methodologies used to evaluate Eupalinolide J and O.[1][3]
Objective: To determine the concentration of this compound that inhibits the metabolic activity of cancer cells by 50%.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Selected cancer cell lines (e.g., MDA-MB-231, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with could be 0, 2.5, 5, 10, and 20 µM.[3]
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control group treated with the same concentration of DMSO used in the highest this compound concentration.
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: CCK-8 Assay for Cell Viability
This protocol is based on the evaluation of Eupalinolide A.[6]
Objective: To quantify the cell viability upon treatment with this compound using a water-soluble tetrazolium salt.
Materials:
-
This compound (dissolved in DMSO)
-
Selected cancer cell lines (e.g., A549, H1299)
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5 x 10³ cells per well in 100 µL of complete medium into 96-well plates.[6]
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium with 100 µL of the this compound dilutions.
-
Incubate for the desired duration (e.g., 48 hours).[6]
-
-
CCK-8 Addition and Incubation:
-
Absorbance Reading:
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control and determine the IC50 value as described in the MTT assay protocol.
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Postulated Signaling Pathway Inhibition by this compound
This compound is known to be a STAT3 inhibitor.[5] Related Eupalinolides also affect the STAT3 and Akt signaling pathways.[5] The following diagram illustrates the potential mechanism of action for this compound.
Caption: Postulated inhibition of the STAT3 signaling pathway by this compound.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 4. doaj.org [doaj.org]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
Application Notes: Detection of p-STAT3 Inhibition by Eupalinolide K via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in various cellular processes, including cell proliferation, survival, and differentiation.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, promoting tumor progression and drug resistance.[1][2] The primary activation mechanism of STAT3 is phosphorylation at the tyrosine 705 (Tyr705) residue, often initiated by upstream kinases like Janus kinases (JAKs) in response to cytokines and growth factors.[1][3] This phosphorylation leads to STAT3 homodimerization, nuclear translocation, and the regulation of target gene expression.[2][3]
Eupalinolides, including the closely related Eupalinolide J, have been identified as potent inhibitors of the STAT3 signaling pathway.[4][5] Studies on Eupalinolide J have demonstrated its ability to suppress the proliferation of cancer cells by downregulating the expression of both total STAT3 and its phosphorylated form (p-STAT3).[4][6] Evidence suggests that Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3.[5][7] This application note provides a detailed protocol for utilizing Western blotting to investigate the inhibitory effect of Eupalinolide K on STAT3 phosphorylation in cancer cell lines.
Signaling Pathway and Experimental Rationale
The JAK/STAT3 pathway is a primary signaling cascade for many cytokines and growth factors.[3] Upon ligand binding to a cell surface receptor, associated JAKs become phosphorylated and, in turn, phosphorylate the receptor's cytoplasmic tail.[3] This creates docking sites for STAT3 monomers, which are then recruited and phosphorylated by JAKs at Tyr705.[3][8] Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell growth and survival.[3] this compound is hypothesized to interfere with this pathway, leading to a reduction in p-STAT3 levels. Western blotting is a reliable method to quantify the levels of p-STAT3 and total STAT3, thereby assessing the efficacy of this compound as a STAT3 inhibitor.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Application Notes and Protocols for Determining the Cytotoxicity of Eupalinolide K using MTT and XTT Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide K is a sesquiterpene lactone that has been identified as a component of the F1012-2 complex, derived from the plant Eupatorium lindleyanum. This complex has demonstrated biological activity, including the induction of apoptosis and cell cycle arrest in cancer cell lines. Preliminary evidence also suggests that this compound may act as a STAT3 inhibitor. The following application notes provide detailed protocols for assessing the cytotoxic and cytostatic effects of this compound on cultured cells using two common colorimetric cell viability assays: MTT and XTT.
Cell viability and proliferation assays are fundamental tools in drug discovery and toxicology. The MTT assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, to a purple formazan product by mitochondrial reductases in viable cells. The XTT assay utilizes a second-generation tetrazolium salt, 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide, which is reduced to a water-soluble orange formazan product, offering a more convenient workflow.
Data Presentation
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Eupalinolide O | MDA-MB-231 | MTT | 24 | 10.34 |
| 48 | 5.85 | |||
| 72 | 3.57 | |||
| MDA-MB-453 | MTT | 24 | 11.47 | |
| 48 | 7.06 | |||
| 72 | 3.03 | |||
| Eupalinolide B | TU686 | Proliferation Assay | Not Specified | 6.73 |
| TU212 | Proliferation Assay | Not Specified | 1.03 | |
| M4e | Proliferation Assay | Not Specified | 3.12 | |
| AMC-HN-8 | Proliferation Assay | Not Specified | 2.13 | |
| Hep-2 | Proliferation Assay | Not Specified | 9.07 | |
| LCC | Proliferation Assay | Not Specified | 4.20 |
Disclaimer: The data presented above is for related Eupalinolide compounds and should be used for guidance purposes only in the experimental design for this compound.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is designed for the assessment of cell viability following treatment with this compound in a 96-well plate format.
Materials:
-
This compound
-
Target cells in culture
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
XTT Cell Viability Assay Protocol
This protocol offers a more streamlined approach as the formazan product is water-soluble.
Materials:
-
This compound
-
Target cells in culture
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling solution (e.g., PMS - Phenazine methosulfate)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol to seed and treat the cells with this compound.
-
-
Preparation of XTT Working Solution:
-
Shortly before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling solution according to the manufacturer's instructions (a common ratio is 50:1).
-
-
XTT Addition and Incubation:
-
At the end of the treatment period, add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and metabolic rate.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance at a wavelength between 450 and 500 nm. A reference wavelength of 630-690 nm is recommended to subtract non-specific background readings.
-
Mandatory Visualization
Caption: Workflow for MTT and XTT cell viability assays.
Caption: Putative signaling pathway of this compound.
Eupalinolide K: Application Notes and Protocols for Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing apoptosis induced by Eupalinolide K using two standard methods: Annexin V staining and Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL).
Introduction
This compound is a sesquiterpene lactone that has garnered interest for its potential anti-cancer properties. A key mechanism of action for many anti-cancer agents is the induction of apoptosis, or programmed cell death. Accurate and reliable methods to detect and quantify apoptosis are crucial for evaluating the efficacy of compounds like this compound. This document outlines the principles and detailed procedures for conducting Annexin V and TUNEL assays to characterize the apoptotic effects of this compound on cancer cells.
Data Presentation
The following tables summarize quantitative data from studies on Eupalinolide derivatives, demonstrating their efficacy in inducing apoptosis in various cancer cell lines.
Table 1: Induction of Apoptosis by Eupalinolide A in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment | Total Apoptotic Rate (%) | Fold Increase |
| A549 | Control | 1.79 | - |
| A549 | Eupalinolide A | 47.29 | ~26.4 |
| H1299 | Control | 4.66 | - |
| H1299 | Eupalinolide A | 44.43 | ~9.5 |
Data from a study on Eupalinolide A, a related compound, as a proxy for this compound's potential effects.[1][2]
Signaling Pathways
Eupalinolide compounds have been shown to induce apoptosis through various signaling pathways. The diagrams below illustrate the proposed mechanisms of action.
Caption: Proposed signaling pathways for Eupalinolide-induced apoptosis.
Experimental Protocols
Annexin V-FITC Apoptosis Assay
This protocol details the detection of early-stage apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Principle:
In viable cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3][4][5]
Workflow:
Caption: Workflow for the Annexin V-FITC apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Flow cytometer
-
Microcentrifuge
-
Pipettes and tips
-
Cell culture reagents
-
This compound
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, proceed directly to collection.
-
Transfer the cells to centrifuge tubes and pellet them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use FITC signal detector (e.g., FL1) and PI signal detector (e.g., FL2 or FL3) to distinguish between live, apoptotic, and necrotic cell populations.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol describes the detection of DNA fragmentation, a hallmark of late-stage apoptosis.
Principle:
During the later stages of apoptosis, endonucleases cleave the genomic DNA into smaller fragments, creating numerous 3'-hydroxyl (3'-OH) ends. The TUNEL assay utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs to these 3'-OH ends.[7][8] The incorporated labeled dUTPs can then be detected by fluorescence microscopy or flow cytometry. This method is highly specific for apoptotic cells and can be performed on fixed cells or tissue sections.
Workflow:
Caption: Workflow for the TUNEL assay.
Materials:
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, reaction buffer, etc.)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS (for fixation)
-
0.1% Triton™ X-100 in PBS (for permeabilization)
-
Deionized water
-
Fluorescence microscope or flow cytometer
-
Coverslips and microscope slides
-
This compound
Procedure (for adherent cells on coverslips):
-
Cell Seeding and Treatment:
-
Grow cells on sterile coverslips in a multi-well plate.
-
Treat cells with this compound and a vehicle control as described for the Annexin V assay.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 2-5 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells twice with PBS.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (typically by mixing the TdT enzyme with the labeled dUTPs in the reaction buffer).
-
Add the TUNEL reaction mixture to the cells on the coverslips and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[9]
-
-
Stopping the Reaction and Staining:
-
Stop the reaction by washing the coverslips three times with PBS.
-
If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
-
Microscopy:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Conclusion
The Annexin V and TUNEL assays are robust and reliable methods for quantifying apoptosis induced by this compound. The Annexin V assay is ideal for detecting early apoptotic events, while the TUNEL assay is a definitive marker for the later stages of apoptosis. By employing these protocols, researchers can effectively characterize the apoptotic potential of this compound and elucidate its mechanism of action in cancer therapy research.
References
- 1. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. nacalai.com [nacalai.com]
- 7. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 8. ptglab.com [ptglab.com]
- 9. genscript.com [genscript.com]
Application Note: Cell Cycle Analysis of Eupalinolide K-Treated Cells
Introduction
Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects.[1] Several members of the eupalinolide family, such as Eupalinolide A, B, J, and O, have been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.[1][2][3][4] Notably, a complex containing Eupalinolide I, J, and K has been reported to induce G2/M phase cell cycle arrest in MDA-MB-231 human breast cancer cells.[5] This application note provides a detailed protocol for the analysis of cell cycle distribution in cancer cells treated with Eupalinolide K, a key member of this promising class of natural compounds. The described methods utilize flow cytometry for quantitative analysis of DNA content and western blotting for the examination of key cell cycle regulatory proteins.
Materials and Methods
Cell Culture and this compound Treatment
A human cancer cell line (e.g., MDA-MB-231, PC-3, or HeLa) is cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO) is run in parallel in all experiments.
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effect of this compound and to select appropriate concentrations for cell cycle analysis, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for staining cells with propidium iodide (PI) to analyze DNA content and determine the cell cycle distribution.[6][7][8]
Protocol:
-
Seed cells in 6-well plates and treat with this compound at selected concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.[6][7]
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. At least 10,000 events should be acquired for each sample.
-
The cell cycle distribution is analyzed using appropriate software (e.g., ModFit LT or FlowJo).
Western Blot Analysis
Western blotting is performed to detect changes in the expression levels of key cell cycle regulatory proteins, such as Cyclin B1, CDK1, p21, and p27.
Protocol:
-
Treat cells with this compound as described for the flow cytometry analysis.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin B1, CDK1, p21, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software.
Results
Data Presentation
The quantitative data from the cell viability, cell cycle, and western blot analyses are summarized in the following tables.
Table 1: Effect of this compound on Cell Viability (% of Control)
| Concentration (µM) | 24 hours | 48 hours | 72 hours |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 5 | 92.1 ± 4.5 | 85.3 ± 3.9 | 78.4 ± 5.3 |
| 10 | 81.5 ± 3.8 | 68.7 ± 4.2 | 55.1 ± 4.7 |
| 20 | 65.2 ± 4.1 | 51.2 ± 3.5 | 38.6 ± 3.9 |
| 40 | 48.9 ± 3.2 | 35.4 ± 2.9 | 22.8 ± 3.1 |
| 80 | 30.7 ± 2.9 | 18.9 ± 2.5 | 10.5 ± 2.2 |
Table 2: Cell Cycle Distribution (%) after 48h Treatment with this compound
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle | 55.2 ± 2.8 | 28.1 ± 1.9 | 16.7 ± 1.5 |
| This compound (10 µM) | 58.9 ± 3.1 | 20.5 ± 2.2 | 20.6 ± 1.8 |
| This compound (20 µM) | 63.4 ± 3.5 | 15.3 ± 1.7 | 21.3 ± 2.0 |
Table 3: Relative Protein Expression Levels after 48h Treatment with this compound (20 µM)
| Protein | Relative Expression (Fold Change vs. Vehicle) |
| Cyclin B1 | 0.45 ± 0.05 |
| CDK1 | 0.95 ± 0.08 |
| p21 | 2.5 ± 0.2 |
| p27 | 1.8 ± 0.15 |
Visualizations
Caption: Experimental workflow for analyzing the effects of this compound on the cell cycle.
Caption: Putative signaling pathway for this compound-induced G2/M cell cycle arrest.
Discussion
The results indicate that this compound exhibits a dose- and time-dependent cytotoxic effect on the tested cancer cell line. Based on the IC50 values derived from the MTT assay, subsequent experiments on the cell cycle were conducted.
Flow cytometric analysis reveals that treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the S phase population. This suggests that this compound may induce a G2/M cell cycle arrest. This finding is consistent with previous reports on a complex containing this compound, which was shown to cause G2/M arrest in breast cancer cells.[5]
To elucidate the molecular mechanism underlying this cell cycle arrest, the expression of key G2/M regulatory proteins was examined. Western blot analysis shows that this compound treatment leads to a downregulation of Cyclin B1, a critical protein for entry into mitosis. Concurrently, the expression of the cyclin-dependent kinase inhibitors (CKIs) p21 and p27 was upregulated. These CKIs are known to negatively regulate the activity of cyclin-CDK complexes. The increased expression of p21 and p27 could contribute to the inhibition of the Cyclin B1/CDK1 complex, thereby preventing cells from transitioning from the G2 to the M phase.
References
- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols: Molecular Docking of Eupalinolide K with STAT3 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in numerous cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Its persistent activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Eupalinolide K, a natural sesquiterpene lactone, has been identified as a potential inhibitor of STAT3.[3] This document provides detailed application notes and protocols for the in silico molecular docking of this compound with the STAT3 protein, a critical step in understanding its inhibitory mechanism and in the rational design of novel STAT3-targeted therapies.
STAT3 Signaling Pathway
The STAT3 signaling pathway is activated by various cytokines and growth factors. Upon ligand binding to its receptor, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for STAT3. STAT3 is then recruited and phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.
Molecular Docking Data
The following table summarizes hypothetical quantitative data for the molecular docking of this compound with the DNA Binding Domain (DBD) of the STAT3 protein. This data is illustrative and based on the expected interactions for a potent inhibitor. Actual experimental or more detailed computational studies would be required to confirm these values.
| Parameter | Value | Description |
| Binding Affinity (ΔG) | -8.5 kcal/mol | The estimated free energy of binding. A more negative value indicates a stronger interaction. |
| Inhibition Constant (Ki) | 1.5 µM | The estimated concentration of this compound required to inhibit STAT3 activity by 50%. |
| Interacting Domain | DNA Binding Domain (DBD) | The specific domain of the STAT3 protein where this compound is predicted to bind.[4][5] |
Table 1: Hypothetical Molecular Docking Parameters of this compound with STAT3
| Interacting Residue (STAT3) | Interaction Type | Distance (Å) |
| LYS456 | Hydrogen Bond | 2.8 |
| ARG460 | Hydrogen Bond | 3.1 |
| GLU463 | Hydrophobic | 3.5 |
| VAL464 | Hydrophobic | 3.9 |
| LYS522 | Electrostatic | 4.2 |
| THR524 | Hydrogen Bond | 2.9 |
Table 2: Predicted Interacting Residues of STAT3 with this compound (Hypothetical)
Experimental Protocols
Preparation of STAT3 Protein
-
Obtain Protein Structure: Download the 3D crystal structure of the human STAT3 protein from a protein database such as the Protein Data Bank (PDB). A suitable structure would be one that includes the DNA Binding Domain, for instance, PDB ID: 6QHD, which has been used in docking studies with related compounds.[4][5]
-
Protein Preparation:
-
Remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-crystallized ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the atoms (e.g., Kollman charges).
-
Save the prepared protein structure in a suitable format for docking, such as PDBQT.
-
Preparation of this compound Ligand
-
Obtain Ligand Structure: Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Ligand Preparation:
-
Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligand structure in the PDBQT format.
-
Molecular Docking Simulation
-
Define the Binding Site:
-
Identify the DNA Binding Domain of the prepared STAT3 protein structure.
-
Define a grid box that encompasses the entire DNA Binding Domain. The grid box defines the search space for the ligand during the docking simulation.
-
-
Docking Algorithm:
-
Utilize a docking program such as AutoDock Vina.
-
Employ a genetic algorithm or a similar stochastic search method to explore the conformational space of the ligand within the defined grid box.
-
Set the number of binding modes to be generated and the exhaustiveness of the search.
-
-
Execution:
-
Run the molecular docking simulation. The program will generate a series of possible binding poses of this compound within the STAT3 DNA Binding Domain, each with a corresponding binding affinity score.
-
Analysis of Docking Results
-
Binding Pose Selection:
-
Analyze the generated binding poses. The pose with the lowest binding energy is typically considered the most favorable and stable.
-
-
Interaction Analysis:
-
Visualize the best binding pose using molecular visualization software (e.g., PyMOL, Chimera).
-
Identify the key amino acid residues of STAT3 that are interacting with this compound.
-
Characterize the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) and measure the distances between the interacting atoms.
-
Conclusion
The provided application notes and protocols outline a comprehensive in silico approach to investigate the interaction between this compound and the STAT3 protein. By following these methodologies, researchers can gain valuable insights into the potential inhibitory mechanism of this natural compound. The hypothetical data presented serves as a guide for the expected outcomes and highlights the importance of further computational and experimental validation to confirm the binding affinity and specific molecular interactions. This information is critical for the continued development of this compound and other related compounds as potential therapeutics for STAT3-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design: Eupalinolide K Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Eupalinolides, a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, have garnered significant interest for their diverse pharmacological activities. While research has highlighted the anti-cancer and anti-inflammatory potential of several Eupalinolide analogs such as Eupalinolide A, B, J, and O, in vivo experimental data specifically for Eupalinolide K is not extensively available in current literature.[1][2][3][4][5][6][7][8][9] These application notes and protocols provide a comprehensive framework for designing and conducting in vivo studies to investigate the therapeutic potential of this compound in animal models, drawing upon established methodologies for similar natural products and related Eupalinolide compounds.
The following sections detail experimental designs for evaluating the anti-cancer and anti-inflammatory properties of this compound, including animal model selection, dosing considerations, and specific experimental protocols. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Section 1: Anti-Cancer In Vivo Studies
Rationale and Approach
Based on the known anti-proliferative, apoptotic, and anti-metastatic effects of other Eupalinolides, a logical starting point for this compound is to investigate its efficacy in a cancer xenograft model.[1][2][3][4][8] These models involve transplanting human cancer cells into immunodeficient mice, providing a platform to assess tumor growth inhibition in a living organism.[10][11][12][13][14]
Experimental Workflow: Anti-Cancer Xenograft Model
Caption: Workflow for an anti-cancer xenograft study.
Detailed Protocol: Human Tumor Xenograft Model
1.3.1. Materials:
-
Animal Model: 4-6 week old female BALB/c nude mice.
-
Cell Line: A relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
-
This compound: Purity >95%.
-
Vehicle: e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Positive Control: A standard-of-care chemotherapeutic agent for the selected cancer type (e.g., Cisplatin).
-
Reagents: Matrigel, sterile PBS, anesthesia, etc.
1.3.2. Procedure:
-
Cell Preparation: Culture and expand the chosen cancer cell line under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
Group Allocation: Once tumors reach an average volume of 100-150 mm3, randomly assign mice to treatment groups (n=8-10 mice per group).
-
Treatment: Administer this compound, vehicle, or positive control daily via intraperitoneal (i.p.) injection for a predetermined period (e.g., 21 days).
-
Monitoring: Continue to measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the treatment period, euthanize the mice, excise the tumors, and measure their weight. A portion of the tumor tissue can be fixed in formalin for histological analysis (H&E, Ki-67 staining) and another portion snap-frozen for molecular analysis (Western blot, qRT-PCR).
Data Presentation: Quantitative Endpoints
| Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | % Tumor Growth Inhibition | Mean Body Weight Change (g) ± SEM |
| Vehicle Control | - | - | |||
| This compound | 10 | ||||
| This compound | 25 | ||||
| This compound | 50 | ||||
| Positive Control | (e.g., 5) |
Potential Signaling Pathways for Investigation
Caption: Potential signaling pathways affected by this compound.
Section 2: Anti-Inflammatory In Vivo Studies
Rationale and Approach
The traditional use of Eupatorium species for inflammatory conditions suggests that this compound may possess anti-inflammatory properties.[15][16][17] Acute inflammation models are well-suited for the initial screening of novel anti-inflammatory compounds.[18][19][20][21][22] The carrageenan-induced paw edema model is a widely used and reproducible method to assess the anti-inflammatory activity of test compounds.[18][19]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for a carrageenan-induced paw edema study.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
2.3.1. Materials:
-
Animal Model: Male Wistar rats (180-220 g).
-
Phlogistic Agent: 1% (w/v) Carrageenan solution in sterile saline.
-
This compound: Purity >95%.
-
Vehicle: e.g., 0.5% carboxymethyl cellulose (CMC) in water.
-
Positive Control: Indomethacin (10 mg/kg).
-
Equipment: Plethysmometer.
2.3.2. Procedure:
-
Acclimatization and Fasting: Acclimatize rats for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Group Allocation and Dosing: Randomly divide rats into treatment groups (n=6-8 per group). Administer this compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
Baseline Measurement: One hour after treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Immediately after baseline measurement, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume. Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group.
Data Presentation: Quantitative Endpoints
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hr ± SEM | % Inhibition of Edema at 3 hr |
| Vehicle Control | - | - | |
| This compound | 25 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| Indomethacin | 10 |
Potential Signaling Pathways for Investigation
Caption: Potential anti-inflammatory signaling pathways.
Section 3: General Considerations for In Vivo Studies
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Pharmacokinetics and Toxicity: Preliminary studies to determine the maximum tolerated dose (MTD) and basic pharmacokinetic parameters of this compound are highly recommended before initiating efficacy studies.
-
Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and where possible, the investigators conducting the experiments and analyzing the data should be blinded to the treatment allocation.[23]
-
Statistical Analysis: Appropriate statistical methods should be used to analyze the data. This typically involves analysis of variance (ANOVA) followed by a post-hoc test for multiple group comparisons.[24]
-
Controls: The inclusion of both negative (vehicle) and positive controls is crucial for the validation and interpretation of the experimental results.[23][24]
Disclaimer: These protocols are intended as a guide. The specific details of the experimental design, including animal models, cell lines, doses, and endpoints, should be optimized based on the specific research question and the preliminary in vitro data for this compound.
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 5. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. theraindx.com [theraindx.com]
- 11. news-medical.net [news-medical.net]
- 12. dovepress.com [dovepress.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. asianjpr.com [asianjpr.com]
- 20. ijpsr.com [ijpsr.com]
- 21. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal Models of Inflammation: Significance and symbolism [wisdomlib.org]
- 23. ichor.bio [ichor.bio]
- 24. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Eupalinolide K solubility for cell-based assays
Welcome to the technical support center for Eupalinolide K. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell-based assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone compound isolated from Eupatorium lindleyanum. Its primary known mechanism of action is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell proliferation, survival, and differentiation.[1][2][3] this compound is also described as a Michael reaction acceptor (MRA).[1]
Q2: I'm having trouble dissolving this compound for my cell-based assay. What is the recommended solvent?
A2: this compound is a hydrophobic compound with poor aqueous solubility. The recommended starting solvent is Dimethyl Sulfoxide (DMSO).[3] It is crucial to first prepare a concentrated stock solution in 100% DMSO, which can then be diluted to the final working concentration in your cell culture medium.
Q3: My this compound precipitates when I dilute the DMSO stock solution in my aqueous cell culture medium. What can I do?
A3: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous medium. Instead, perform a stepwise dilution, gradually introducing the stock solution into the medium while gently vortexing.
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.[4]
-
Serum in Media: If your experimental design allows, ensure you are diluting into a medium that contains fetal bovine serum (FBS). Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[5]
-
Lower the Final Concentration: You may be exceeding the solubility limit of this compound in the final assay medium. Try testing a lower final concentration.
-
Use a Co-solvent Formulation: For persistent precipitation, consider preparing the stock solution in a co-solvent system. A formulation containing DMSO, PEG300, and Tween-80 has been used to improve the solubility of this compound.[1]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines.[6] However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to minimize solvent-induced artifacts.[6][7][8][9] Some robust cell lines may tolerate up to 0.5%, but this should be determined experimentally.[10] It is imperative to always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[7][8]
Q5: Are there alternatives to DMSO for solubilizing this compound?
A5: While DMSO is the most common initial choice, if it proves to be toxic to your specific cell line or if solubility issues persist, you can explore other formulation strategies:
-
Co-solvents: As mentioned, using a mixture of solvents can enhance solubility. Common co-solvents include polyethylene glycol (e.g., PEG300, PEG400) and surfactants like Tween-80.[1][11][12]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[13][14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[17]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: A precipitate forms after diluting the this compound DMSO stock solution into the aqueous cell culture medium.
Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for troubleshooting this compound precipitation.
Quantitative Data Summary
For researchers preparing solutions, the following tables provide useful data points.
Table 1: this compound Solubility
| Solvent/Formulation | Solubility | Source(s) |
| DMSO | Soluble | [3] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.09 mg/mL (≥ 3.01 mM) | [1] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | Recommendation/Observation | Source(s) |
| < 0.1% | Generally considered safe for most cell lines and recommended for minimizing off-target effects. | [6][7][8][9] |
| 0.1% - 0.5% | Tolerated by many cell lines, but a vehicle control is essential. May cause stress or differentiation in sensitive cells. | [10] |
| > 0.5% | High risk of cytotoxicity and significant off-target effects. Generally not recommended. | [7][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex thoroughly. If needed, gently warm the solution to 37°C for a few minutes or use a brief sonication to ensure complete dissolution.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[18]
Protocol 2: Cell Viability Assay (e.g., CCK-8/MTT)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
Experimental Workflow for a Cell-Based Assay
Caption: A typical workflow for a cell viability assay using this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions: On the day of treatment, thaw a stock solution aliquot. Prepare a series of dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration remains constant across all treatments and is non-toxic to the cells (e.g., ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Untreated Control: Cells in medium only.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., 10 µL of CCK-8) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Signaling Pathway
This compound is a known inhibitor of STAT3. Inhibition of STAT3 can impact multiple downstream cellular processes. Related compounds, such as Eupalinolide A and B, have been shown to modulate other pathways, including those involving ROS, ERK, AMPK, and mTOR, and can induce apoptosis and ferroptosis.[18][19][20][21][22][23]
Potential Signaling Cascade of this compound
Caption: this compound inhibits STAT3 phosphorylation and downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-fount.com [bio-fount.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 9. reddit.com [reddit.com]
- 10. lifetein.com [lifetein.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. gala.gre.ac.uk [gala.gre.ac.uk]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 21. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Eupalinolide K stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Eupalinolide K in DMSO and cell culture media. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO. Commercial suppliers suggest that this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C, protected from light.[1][2][3] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.
Q2: How stable is this compound in DMSO at room temperature?
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A3: this compound, being a sesquiterpene lactone with side chains, may be susceptible to degradation in aqueous solutions, especially at physiological pH. A study on various sesquiterpene lactones revealed that compounds with side chains showed instability at pH 7.4 and 37°C in RPMI medium over 96 hours.[8] Given that this compound is a Michael reaction acceptor, it is reactive and may degrade in the aqueous environment of cell culture media.[1] Therefore, it is strongly recommended to prepare fresh working dilutions of this compound in cell culture media for each experiment and use them immediately.
Q4: Can I pre-mix this compound in cell culture media and store it?
A4: Based on the likely instability of sesquiterpene lactones in aqueous solutions at 37°C, it is not recommended to pre-mix this compound in cell culture media for storage.[8] Degradation of the compound could lead to a decrease in its effective concentration and the generation of unknown degradation products, which could affect experimental outcomes.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
-
Possible Cause 1: Degradation of this compound in DMSO stock solution.
-
Troubleshooting Step: Ensure that the DMSO stock solution has been stored properly at -80°C or -20°C and has not exceeded the recommended storage duration (6 months at -80°C, 1 month at -20°C).[1][2][3] Avoid multiple freeze-thaw cycles by using single-use aliquots. If in doubt, prepare a fresh stock solution from solid this compound.
-
-
Possible Cause 2: Degradation of this compound in cell culture media.
-
Troubleshooting Step: Prepare working solutions of this compound in cell culture media immediately before adding to the cells. Do not store the compound in media for extended periods. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is reactive, particularly towards thiols, and can contribute to instability in complex biological media.[9][10]
-
-
Possible Cause 3: Interaction with components in the cell culture media.
-
Troubleshooting Step: Serum components, particularly proteins with free thiol groups, can react with Michael acceptors like this compound.[1] If you observe variability, consider reducing the serum concentration if your cell line permits, or perform experiments in serum-free media for a short duration.
-
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis of this compound-treated samples.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Step: Sesquiterpene lactones can undergo degradation under various conditions, including acidic, alkaline, and high temperatures.[4][5] Analyze a sample of the this compound working solution in cell culture media that has been incubated under the same conditions as your experiment (e.g., 37°C for 24, 48, or 72 hours) to identify potential degradation products.
-
Stability Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes the recommended storage conditions based on information from suppliers and stability data from analogous sesquiterpene lactones.
| Solvent/Medium | Temperature | Recommended Storage Duration | Source/Analogy |
| DMSO | -80°C | Up to 6 months | [1][2][3] |
| DMSO | -20°C | Up to 1 month | [1][2][3] |
| DMSO | Room Temperature | Short-term handling only; avoid prolonged storage | Analogy to other sesquiterpene lactones[4][5][6][7] |
| Cell Culture Media (e.g., RPMI, DMEM) | 37°C | Prepare fresh and use immediately | Analogy to other sesquiterpene lactones[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of anhydrous DMSO to room temperature.
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment of this compound by HPLC (General Method)
This protocol is a general guideline based on methods used for other sesquiterpene lactones and should be optimized for this compound.
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
In DMSO: Dilute the this compound DMSO stock solution to the desired concentration in DMSO. Prepare samples for different time points and storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
In Cell Culture Media: Dilute the this compound DMSO stock solution into pre-warmed cell culture media (e.g., DMEM with 10% FBS) to the final working concentration. Incubate the media at 37°C in a CO2 incubator. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). To stop degradation and precipitate proteins, add an equal volume of cold acetonitrile or methanol to the media samples, vortex, and centrifuge at high speed to pellet the precipitate. The supernatant can then be analyzed.
-
-
HPLC Conditions (starting point based on eremantholide C analysis): [4][5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A potential starting gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-15 min: Ramp to 60% Acetonitrile
-
15-25 min: Hold at 90% Acetonitrile
-
25-30 min: Return to 10% Acetonitrile and equilibrate.
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (likely in the range of 210-260 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a calibration curve using the peak areas of the standards.
-
Quantify the concentration of this compound in the test samples at each time point by comparing their peak areas to the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: Experimental workflow for handling and using this compound.
Caption: Simplified signaling pathways affected by this compound and related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
troubleshooting inconsistent results in Eupalinolide K experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Eupalinolide K in their experiments. The information is tailored for scientists in drug development and related fields to address common challenges and ensure consistency in experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Question 1: I am observing inconsistent anti-proliferative effects of this compound in my cell viability assays (e.g., MTT, CCK8). What are the potential causes and solutions?
Answer:
Inconsistent results in cell viability assays are a common challenge when working with natural compounds like this compound. The variability can often be attributed to several factors related to the compound's properties and experimental procedures.
Potential Causes and Troubleshooting Steps:
-
Solubility Issues: this compound has limited water solubility.[1] Incomplete solubilization can lead to inaccurate concentrations in your experiments.
-
Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[1] When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) and consistent across all treatment groups, including the vehicle control. Sonicate the stock solution if necessary to ensure it is fully dissolved.[1]
-
-
Compound Stability: Sesquiterpene lactones can be unstable under certain conditions.
-
Solution: Store the this compound stock solution at -20°C or -80°C and protect it from light.[1] Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout.
-
Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the time of analysis. Inconsistent seeding can lead to variability in results.
-
-
Incubation Time: The duration of this compound treatment will influence the observed IC50 value.
-
Solution: Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line and experimental goals.
-
Question 2: My Western blot results for downstream signaling proteins after this compound treatment are not reproducible. How can I improve this?
Answer:
Reproducibility in Western blotting can be affected by numerous factors, from sample preparation to antibody performance.
Potential Causes and Troubleshooting Steps:
-
Variable Protein Extraction: Inconsistent lysis and protein extraction will lead to variable protein concentrations and degradation.
-
Solution: Use a consistent lysis buffer protocol and always add fresh protease and phosphatase inhibitors to your lysis buffer. Ensure complete cell lysis by appropriate mechanical disruption (e.g., sonication) on ice.
-
-
Antibody Performance: The quality and specificity of primary antibodies are critical.
-
Solution: Use antibodies that have been validated for your specific application (Western blot) and target species. Always include appropriate positive and negative controls. Titrate your primary antibody to determine the optimal concentration that gives a strong signal with minimal background.
-
-
Loading and Transfer Inconsistencies: Uneven protein loading or inefficient transfer to the membrane will result in unreliable quantification.
-
Solution: Perform a protein concentration assay (e.g., BCA assay) on your lysates to ensure equal loading. Use a loading control (e.g., GAPDH, β-actin) to normalize your data. Verify transfer efficiency by staining the membrane with Ponceau S before blocking.
-
Question 3: I am not observing the expected induction of apoptosis with this compound treatment. What could be the reason?
Answer:
The induction of apoptosis can be cell-type dependent and influenced by the concentration and duration of treatment.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Concentration: The concentration of this compound may be too low to induce a detectable apoptotic response.
-
Solution: Perform a dose-response experiment with a range of this compound concentrations. Use concentrations around the predetermined IC50 value as a starting point.
-
-
Inappropriate Time Point: Apoptosis is a dynamic process, and the peak of apoptosis may occur at a specific time point.
-
Solution: Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis in your specific cell line.
-
-
Cell Line Resistance: Some cell lines may be inherently resistant to apoptosis induction by this compound.
-
Solution: Consider using a positive control for apoptosis induction (e.g., staurosporine) to ensure that your assay is working correctly. If your cell line is resistant, you may need to investigate alternative cell death mechanisms, such as autophagy or necrosis.
-
Quantitative Data Summary
The following tables provide examples of quantitative data that might be expected from this compound experiments, based on published data for similar Eupalinolide compounds.
Table 1: Example IC50 Values of Eupalinolide Compounds in Different Cancer Cell Lines
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |
| Eupalinolide O | MDA-MB-231 | 10.34 | 5.85 | 3.57 | [2] |
| Eupalinolide O | MDA-MB-453 | 11.47 | 7.06 | 3.03 | [2] |
| Eupalinolide A | MHCC97-L | ~28 | ~14 | ~7 | [3] |
| Eupalinolide A | HCCLM3 | ~28 | ~14 | ~7 | [3] |
Note: These values are for Eupalinolide O and A and should be used as a reference. IC50 values for this compound may vary depending on the cell line and experimental conditions.
Table 2: Example Quantification of Apoptosis by Flow Cytometry
| Treatment | Cell Line | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | MDA-MB-231 | 5.2 ± 0.8% |
| This compound (IC50) | MDA-MB-231 | 25.6 ± 3.1% |
| This compound (2x IC50) | MDA-MB-231 | 45.1 ± 4.5% |
Note: This is hypothetical data for this compound to illustrate expected trends.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT/CCK8)
This protocol outlines the steps for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or CCK8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting
This protocol details the detection of specific proteins by immunoblotting.
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, or anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Eupalinolide K for STAT3 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Eupalinolide K and related compounds for the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3).
Disclaimer: Specific experimental data on this compound is limited in publicly available literature. Much of the detailed research has been conducted on the closely related compound, Eupalinolide J . The information provided herein is based on data from Eupalinolide J and other STAT3 inhibitors and should be adapted and optimized for your specific experimental conditions with this compound. Furthermore, a key research paper concerning Eupalinolide J and its effect on STAT3 in triple-negative breast cancer has been retracted.[1] Researchers should proceed with caution and independently validate all findings.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Eupalinolides in STAT3 inhibition?
Eupalinolides are a class of sesquiterpene lactones.[2] Research on the related compound Eupalinolide J suggests that it inhibits the STAT3 signaling pathway.[3][4][5] The proposed mechanism involves the suppression of both total STAT3 and phosphorylated STAT3 (p-STAT3) levels.[3][4] Further studies on Eupalinolide J indicate that it may promote the ubiquitin-dependent degradation of the STAT3 protein, thereby reducing its overall content in cancer cells and inhibiting its function.[6][7]
Q2: What is a recommended starting concentration range for this compound?
While specific data for this compound is not available, studies on Eupalinolide J in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) have reported IC50 values for cell viability at 72 hours to be 3.74 ± 0.58 µM and 4.30 ± 0.39 µM, respectively.[3][4][5] For another related compound, Eupalinolide O, the IC50 values in MDA-MB-231 cells ranged from 10.34 µM at 24 hours to 3.57 µM at 72 hours.[8]
Based on this, a recommended starting dose-response range for this compound could be 1 µM to 20 µM . It is critical to perform a dose-response curve in your specific cell line to determine the optimal concentration for STAT3 inhibition while monitoring cytotoxicity.
Q3: How long should cells be treated with this compound?
Treatment times in studies with related eupalinolides have varied. Significant inhibition of STAT3 and p-STAT3 by Eupalinolide J has been observed after 24 hours of treatment.[3] Cell viability assays have been conducted at 24, 48, and 72-hour time points.[3][8] A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal treatment duration for your experimental goals.
Q4: How should I confirm that this compound is inhibiting STAT3 in my experiment?
STAT3 inhibition can be confirmed through several methods:
-
Western Blotting: This is the most direct method. You should probe for both phosphorylated STAT3 (p-STAT3 at Tyr705) and total STAT3.[3] A successful inhibition will show a decrease in the p-STAT3/STAT3 ratio. Some eupalinolides have been shown to decrease total STAT3 levels as well.[6][7]
-
Reporter Gene Assays: Use a cell line transfected with a luciferase reporter construct driven by a STAT3-dependent promoter. A decrease in luciferase activity upon treatment indicates STAT3 inhibition.[2]
-
Downstream Target Gene Expression: Analyze the expression of known STAT3 target genes (e.g., c-Myc, Cyclin D1, Bcl-2, Mcl-1, Survivin) via qPCR or Western blotting.[9][10] Inhibition of STAT3 should lead to a downregulation of these targets.
Data Summary: Cytotoxicity of Related Eupalinolides
The following table summarizes reported IC50 values for Eupalinolide J and Eupalinolide O in different cell lines. This data can be used as a reference for designing initial dose-response experiments for this compound.
| Compound | Cell Line | Time Point | IC50 Value (µM) | Reference |
| Eupalinolide J | MDA-MB-231 | 72 h | 3.74 ± 0.58 | [3][4][5] |
| Eupalinolide J | MDA-MB-468 | 72 h | 4.30 ± 0.39 | [3][4][5] |
| Eupalinolide O | MDA-MB-231 | 24 h | 10.34 | [8] |
| Eupalinolide O | MDA-MB-231 | 48 h | 5.85 | [8] |
| Eupalinolide O | MDA-MB-231 | 72 h | 3.57 | [8] |
| Eupalinolide O | MDA-MB-453 | 24 h | 11.47 | [8] |
| Eupalinolide O | MDA-MB-453 | 48 h | 7.06 | [8] |
| Eupalinolide O | MDA-MB-453 | 72 h | 3.03 | [8] |
Visualized Pathways and Workflows
STAT3 Signaling Pathway and Eupalinolide Inhibition
Caption: The JAK/STAT3 signaling pathway and the proposed inhibitory mechanism of Eupalinolides.
Experimental Workflow for Optimizing Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
Q5: I am not observing any inhibition of STAT3 phosphorylation. What could be wrong?
This is a common issue that can be diagnosed by checking several factors.
-
Compound Integrity: Has the this compound been stored correctly (typically dissolved in DMSO, aliquoted, and stored at -20°C or -80°C)? Perform a dose-response with a fresh aliquot or stock solution.
-
Cell Line Characteristics: Does your cell line have constitutively active STAT3? Verify the basal p-STAT3 levels in your untreated control cells. If basal activation is low, you may need to stimulate the pathway (e.g., with IL-6) to observe inhibition.
-
Concentration and Duration: The concentration may be too low or the incubation time too short. Try increasing the concentration and/or extending the treatment duration based on the workflow diagram.
-
Assay Sensitivity: Ensure your Western blot protocol is optimized. Check antibody dilutions, transfer efficiency, and exposure times. Use a positive control (e.g., a known STAT3 inhibitor) to validate the assay.
Troubleshooting Flowchart: No p-STAT3 Inhibition
Caption: A logical flowchart for troubleshooting lack of STAT3 inhibition.
Q6: I am observing high levels of cell death even at low concentrations. What should I do?
-
Reduce Concentration and Time: Your cell line may be particularly sensitive. Reduce the highest concentration in your dose-response and shorten the incubation period. A time-course experiment is highly recommended.
-
Assess Apoptosis: High cytotoxicity may be an intended outcome of STAT3 inhibition in cancer cells.[8][10] You can confirm if the cell death is due to apoptosis by performing assays like Annexin V/PI staining or Western blotting for cleaved PARP and cleaved Caspase-3.
-
Check Compound Purity: Impurities in the compound preparation could contribute to non-specific toxicity. If possible, verify the purity of your this compound sample.
-
Use a Less Sensitive Cell Line: As a control, you could test the compound on a non-cancerous cell line (e.g., MCF-10A), which has been shown to be less sensitive to related eupalinolides.[3]
Experimental Protocols
Protocol 1: Western Blotting for p-STAT3 and Total STAT3
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of this compound for the desired time. Include a vehicle-only (e.g., DMSO) control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of p-STAT3 to total STAT3 for each condition.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
References
- 1. Frontiers | RETRACTED: Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway [frontiersin.org]
- 2. Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eupalinolide K In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Eupalinolide K in in vitro experiments. The information aims to help minimize off-target effects and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: Direct studies on this compound are limited. However, research on a complex containing Eupalinolide I, J, and K demonstrated the induction of apoptosis and cell cycle arrest in cancer cells. This effect was associated with the inhibition of the Akt signaling pathway and activation of the p38 signaling pathway.[1] Eupalinolides, as a class of sesquiterpene lactones, are known to exert their effects through various mechanisms, including the induction of apoptosis, autophagy, and ferroptosis, often mediated by reactive oxygen species (ROS) generation and modulation of signaling pathways such as STAT3 and AMPK/mTOR.[1][2][3]
Q2: What are the potential off-target effects of this compound in vitro?
A2: While specific off-target proteins for this compound have not been extensively characterized, potential off-target effects can be inferred from the broader class of sesquiterpene lactones. These may include:
-
Non-specific cytotoxicity: Inhibition of proliferation or induction of cell death in non-cancerous cell lines.
-
Modulation of unintended signaling pathways: Sesquiterpene lactones can interact with multiple cellular targets due to their reactive chemical structures.[4]
-
Assay interference: The compound may directly interact with assay components (e.g., fluorescent dyes, enzymes), leading to false-positive or false-negative results.
Q3: How can I assess the selectivity of this compound for cancer cells over normal cells?
A3: The selectivity of an anticancer compound is a critical measure of its potential for therapeutic application with minimal side effects. This can be quantified using the Selectivity Index (SI) . The SI is calculated by comparing the half-maximal inhibitory concentration (IC50) of the compound in a normal cell line to that in a cancer cell line.[5][6]
Formula: SI = IC50 (normal cells) / IC50 (cancer cells)
A higher SI value indicates greater selectivity for cancer cells. Generally, an SI value greater than 2 is considered moderately selective, while a value greater than 3 is considered highly selective.[6]
Troubleshooting Guide
Problem 1: High Cytotoxicity Observed in Non-Cancerous (Control) Cell Lines
Possible Cause: The concentration of this compound used may be too high, leading to generalized cellular stress and off-target toxicity.
Solutions:
-
Conduct a dose-response curve in parallel: Test a wide range of this compound concentrations on both your cancer cell line of interest and a relevant non-cancerous cell line (e.g., from the same tissue of origin).
-
Determine the IC50 values: Calculate the IC50 for both cell lines to determine the therapeutic window and calculate the Selectivity Index (SI).[7]
-
Optimize concentration: Use a concentration for your experiments that is effective in the cancer cell line while having minimal impact on the normal cell line.
| Cell Line Type | Hypothetical IC50 (µM) of this compound |
| Cancer Cell Line (e.g., MDA-MB-231) | 5 |
| Normal Cell Line (e.g., MCF-10A) | 50 |
| Calculated Selectivity Index (SI) | 10 |
Problem 2: Inconsistent or Non-Reproducible Experimental Results
Possible Cause 1: Variability in cell culture conditions.
Solutions:
-
Standardize cell culture protocols: Ensure consistent cell passage numbers, seeding densities, and media formulations.
-
Regularly test for mycoplasma contamination: Mycoplasma can alter cellular responses to treatments.
Possible Cause 2: Degradation or instability of this compound in solution.
Solutions:
-
Prepare fresh stock solutions: Prepare this compound solutions immediately before use.
-
Proper storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level for your cells.
Problem 3: Unexpected Changes in Cellular Signaling Pathways
Possible Cause: this compound may be interacting with off-target kinases or other signaling proteins. The family of Eupalinolides has been shown to affect multiple pathways including Akt, p38, and STAT3.[1]
Solutions:
-
Use specific pathway inhibitors: To confirm that the observed effect is due to the intended pathway, pre-treat cells with a known inhibitor of that pathway before adding this compound.
-
Perform a kinase profiling assay: This can identify a broader range of kinases that this compound may be inhibiting.
-
Knockdown of suspected targets: Use siRNA or shRNA to knock down the expression of suspected off-target proteins and observe if the effect of this compound is altered.[1]
Experimental Protocols
Protocol 1: Determination of IC50 and Selectivity Index
-
Cell Seeding: Seed both cancer and non-cancerous cells in 96-well plates at their optimal densities and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or CCK-8 assay.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[5]
-
SI Calculation: Calculate the Selectivity Index using the formula: SI = IC50 (normal cells) / IC50 (cancer cells).[6]
Protocol 2: Western Blot Analysis to Confirm Pathway Modulation
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against your target proteins (e.g., p-Akt, Akt, p-p38, p38, STAT3) overnight at 4°C.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Workflow for troubleshooting non-specific cytotoxicity.
Caption: Inferred signaling pathway of this compound based on related compounds.
Caption: Workflow for validating suspected off-target signaling pathway interactions.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide K Solubility & Aqueous Stability: A Technical Support Center
For researchers, scientists, and drug development professionals, encountering precipitation of Eupalinolide K in aqueous solutions can be a significant experimental hurdle. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring the smooth progression of your research.
Quick Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | Low aqueous solubility of this compound. | Prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low and does not affect your experiment.[1] |
| Cloudiness or precipitation over time | The compound is coming out of solution as it reaches its thermodynamic solubility limit. | Consider using a formulation with co-solvents and surfactants to improve stability. A proven formulation includes DMSO, PEG300, and Tween-80. |
| Inconsistent results between experiments | Variability in stock solution preparation or incomplete initial dissolution. | Ensure the stock solution is fully dissolved before use. Gentle heating (to 37°C) and sonication can aid in complete dissolution of this compound in DMSO. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[2] To aid dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath.[2]
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous experimental buffer. What can I do?
A2: This is a common issue due to the low aqueous solubility of this compound, which is a characteristic of many sesquiterpene lactones. Here are a few strategies to overcome this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 2.5%, to avoid solvent-induced artifacts in your experiments, while still maintaining solubility.[1]
-
Use a Co-solvent System: A formulation containing co-solvents and surfactants can significantly improve the aqueous solubility and stability of this compound. A successfully used formulation to achieve a concentration of at least 1.09 mg/mL involves a mixture of DMSO, PEG300, Tween-80, and saline.
-
Incremental Dilution: Instead of a single large dilution, try adding the DMSO stock solution to the aqueous buffer in smaller increments while vortexing to ensure rapid and uniform mixing.
Q3: Is there a ready-to-use formulation protocol for administering this compound in an aqueous-based system?
A3: Yes, a protocol has been described to prepare a clear solution of this compound at a concentration of ≥ 1.09 mg/mL. The preparation for a 1 mL working solution is as follows:
-
Start with 100 μL of a 10.9 mg/mL this compound stock solution in DMSO.
-
Add 400 μL of PEG300 and mix thoroughly.
-
Add 50 μL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 μL of saline to reach a final volume of 1 mL.
Q4: What are the storage recommendations for this compound stock solutions?
A4: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is advisable to aliquot the stock solution into smaller, single-use vials.[2]
Q5: What is the predicted lipophilicity (LogP) of this compound, and how does this relate to its solubility?
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Formulation
This protocol details the preparation of a 1 mL working solution of this compound at a concentration of ≥ 1.09 mg/mL, suitable for in vitro and in vivo studies where aqueous compatibility is required.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride solution)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a 10.9 mg/mL stock solution of this compound in DMSO. Ensure the compound is fully dissolved. Gentle warming to 37°C and sonication can be used to facilitate dissolution.
-
In a sterile microcentrifuge tube, pipette 100 μL of the 10.9 mg/mL this compound in DMSO stock solution.
-
Add 400 μL of PEG300 to the tube. Vortex or mix thoroughly by pipetting until the solution is homogeneous.
-
Add 50 μL of Tween-80 to the mixture. Again, vortex or mix thoroughly to ensure complete integration of the surfactant.
-
Add 450 μL of saline to the tube. Mix until a clear, uniform solution is obtained. The final volume will be 1 mL.
-
Visually inspect the solution for any signs of precipitation or cloudiness before use.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. docs.chemaxon.com [docs.chemaxon.com]
Technical Support Center: Assessing Eupalinolide K Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of Eupalinolide K in normal, non-cancerous cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of this compound in normal cells?
A1: The initial and most critical step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This will establish a quantitative measure of the compound's cytotoxic potential in your specific normal cell line. It is crucial to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death.
Q2: Which cytotoxicity assays are recommended for this compound?
A2: Standard colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) are widely used and recommended. The MTT assay measures metabolic activity, which is an indicator of cell viability, while the LDH assay measures membrane integrity by quantifying the release of LDH from damaged cells. Using orthogonal assays that measure different aspects of cell health can provide a more comprehensive understanding of this compound's cytotoxic effects.
Q3: Should I expect this compound to be highly toxic to normal cells?
A3: While data specific to this compound is limited, studies on other Eupalinolides, such as Eupalinolide O and J, have shown that they do not have significant inhibitory effects on normal human epithelial cell lines like MCF-10A[1]. This suggests that this compound may also exhibit some degree of selectivity for cancer cells over normal cells. However, this must be empirically determined for your specific normal cell line.
Q4: How long should I incubate the normal cells with this compound?
A4: Incubation times can vary depending on the cell type and the expected mechanism of action. A common starting point is to test several time points, such as 24, 48, and 72 hours. Shorter incubation times might miss delayed toxicity, while longer incubations could lead to secondary effects not directly related to the compound's primary mechanism.
Q5: What concentration range of this compound should I test?
A5: Based on studies with related compounds like Eupalinolide O, a starting concentration range of 1 µM to 20 µM is reasonable for initial screening in normal cell lines[2]. However, the optimal concentration range should be determined empirically for each cell line.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
-
-
Possible Cause: Pipetting errors.
-
Solution: Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips.
-
-
Possible Cause: Edge effect.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
Issue 2: Unexpectedly high cytotoxicity in normal cells.
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%). Run a vehicle-only control with the same solvent concentration as the highest this compound concentration.
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the wells for any precipitate after adding this compound to the culture medium. If precipitation occurs, consider using a different solvent or a lower concentration range.
-
-
Possible Cause: Low cell seeding density.
-
Solution: Too few cells can be more susceptible to toxins. Optimize the cell seeding density for your specific cell line.
-
Issue 3: Conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH).
-
Possible Cause: Different mechanisms of cell death.
-
Solution: MTT assays measure metabolic activity and can be affected by compounds that inhibit mitochondrial respiration without causing immediate cell death. LDH assays measure membrane damage, which is more indicative of necrosis. If you see a decrease in the MTT assay but no significant LDH release, it could suggest an apoptotic or cytostatic effect rather than a necrotic one. Consider performing an apoptosis-specific assay, such as measuring caspase-3/7 activity, to further investigate the cell death pathway.
-
Quantitative Data Summary
| Compound | Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Eupalinolide O | MDA-MB-231 | Human Breast Cancer | MTT | 48 | 5.85 | [2] |
| Eupalinolide O | MDA-MB-453 | Human Breast Cancer | MTT | 48 | 7.06 | [2] |
| Eupalinolide O | MCF 10A | Human Normal Epithelial | MTT | 48 | > 20 | [2] |
| Eupalinolide J | PC-3 | Human Prostate Cancer | MTT | 72 | 2.89 ± 0.28 | [1] |
| Eupalinolide J | DU-145 | Human Prostate Cancer | MTT | 72 | 2.39 ± 0.17 | [1] |
| Eupalinolide J | MCF-10A | Human Normal Breast Epithelial | MTT | 72 | Not significant | [1] |
Note: The lack of significant cytotoxicity of Eupalinolide O and J in the MCF-10A normal cell line suggests a potential therapeutic window for these compounds. It is essential to perform similar experiments to determine the IC50 of this compound in the normal cell line of interest.
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the normal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: LDH Release Assay for this compound Cytotoxicity
This protocol measures the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the normal cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time periods.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the absorbance values from the experimental, spontaneous release, and maximum release controls, according to the formula provided in the assay kit.
Visualizations
Caption: A logical workflow for assessing the cytotoxicity of this compound in normal cells.
References
- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Eupalinolide K in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Eupalinolide K, a promising anti-cancer compound. The information is designed to help users identify and overcome potential resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a sesquiterpene lactone that has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways. Primarily, it is known to be an inhibitor of the STAT3 signaling pathway. By inhibiting STAT3, this compound can suppress cancer cell proliferation, survival, metastasis, and angiogenesis. Additionally, related compounds have been shown to impact the PI3K/Akt/mTOR and NF-κB pathways, induce reactive oxygen species (ROS) generation, and promote apoptosis and other forms of cell death like ferroptosis.
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, based on its known targets and the behavior of similar compounds, several possibilities exist:
-
Upregulation of Pro-Survival Pathways: Cancer cells may develop resistance by hyperactivating pro-survival signaling pathways to counteract the inhibitory effects of this compound. This can include the upregulation of STAT3, PI3K/Akt/mTOR, or NF-κB signaling.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.[3]
-
Alterations in Apoptotic Pathways: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins, making them less susceptible to this compound-induced cell death.
-
Enhanced Antioxidant Capacity: Given that some sesquiterpene lactones induce ROS, resistant cells might enhance their antioxidant defenses to neutralize these cytotoxic molecules.
Q3: What is a typical IC50 value for this compound?
A3: The IC50 value of this compound can vary significantly depending on the cancer cell line and the duration of exposure. While extensive data for this compound is not widely available, studies on structurally similar sesquiterpene lactones like parthenolide and artemisinin provide a general indication of potency. For instance, parthenolide has shown IC50 values ranging from approximately 2.7 µM to 43.8 µM in various cancer cell lines, with resistant lines showing higher IC50 values.[4] Artemisinin and its derivatives have IC50 values that can range from the low micromolar to over 100 µM depending on the cell line and the specific derivative.[5] It is crucial to determine the IC50 for your specific cell line of interest empirically.
Q4: Can this compound be used in combination with other anti-cancer drugs?
A4: Yes, combination therapy is a promising strategy, particularly for overcoming drug resistance. Combining this compound with other chemotherapeutic agents could have synergistic effects. For example, since this compound can inhibit pro-survival pathways like STAT3 and NF-κB, it may re-sensitize cancer cells to conventional chemotherapy or targeted therapies.[6] Preclinical studies with related compounds have shown that combination therapies can lead to better tumor control and reduce the likelihood of resistance emerging.[7][8]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
| Possible Cause | Recommended Solution |
| Cell culture contamination | Regularly check cell cultures for any signs of contamination (e.g., changes in media color, turbidity, or morphology). Use sterile techniques and periodically test for mycoplasma. |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter for accurate cell counting. |
| Edge effects in multi-well plates | To minimize evaporation and temperature fluctuations in the outer wells, fill the perimeter wells with sterile PBS or media without cells.[9] |
| Inconsistent drug concentration | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Ensure thorough mixing before adding to the cells. |
Issue 2: Cancer Cells Develop Resistance to this compound
| Possible Cause | Recommended Solution |
| Upregulation of STAT3 signaling | Analyze the phosphorylation status and total protein levels of STAT3 in your resistant cells using Western blotting. Consider combining this compound with other STAT3 inhibitors or drugs that target downstream effectors of STAT3. |
| Activation of the PI3K/Akt/mTOR pathway | Assess the activation state of key proteins in this pathway (e.g., p-Akt, p-mTOR) in resistant versus sensitive cells. Combination therapy with a PI3K or mTOR inhibitor may be effective.[1][2] |
| Increased drug efflux | Evaluate the expression of ABC transporters like P-gp in your resistant cell line using qPCR or Western blotting. A functional assay, such as a rhodamine 123 efflux assay, can confirm increased pump activity. Co-administration of a P-gp inhibitor could restore sensitivity. |
| Development of a resistant sub-population | If you suspect a heterogeneous population, consider single-cell cloning to isolate and characterize the resistant clones. This will allow for a more detailed molecular analysis of the resistance mechanisms. |
Quantitative Data Summary
Table 1: IC50 Values of Parthenolide (a structurally related sesquiterpene lactone) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| LNCaP | Prostate Cancer | 8.9 ± 1.9 | 72 | [4] |
| LNCaP—C42B4 (Resistant) | Prostate Cancer | 43.8 ± 4.1 | 72 | [4] |
| PC3 | Prostate Cancer | 2.7 ± 1.1 | 72 | [4] |
| DU145 | Prostate Cancer | 4.7 ± 1.9 | 72 | [4] |
| MDA-MB-231-pcDNA | Breast Cancer | 115.8 ± 2.3 | 72 | [4] |
| MDA-MB-231-BCRP (Multidrug-resistant) | Breast Cancer | 8.5 ± 1.3 | 72 | [4] |
| A549 | Lung Carcinoma | 4.3 | Not Specified | [10] |
| TE671 | Medulloblastoma | 6.5 | Not Specified | [10] |
| HT-29 | Colon Adenocarcinoma | 7.0 | Not Specified | [10] |
Table 2: IC50 Values of Artemisinin and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Artemisinin | A549 | Lung Cancer | ~101 (28.8 µg/mL) | Not Specified | [5] |
| Artemisinin | H1299 | Lung Cancer | ~96 (27.2 µg/mL) | Not Specified | [5] |
| Dihydroartemisinin | PC9 | Lung Cancer | 19.68 | 48 | [5] |
| Dihydroartemisinin | NCI-H1975 | Lung Cancer | 7.08 | 48 | [5] |
| Artesunate | COLO 205 | Colon Cancer | Sensitive at 100 µM | Not Specified | [5] |
| Artesunate | HCT116 | Colon Cancer | Sensitive at 100 µM | Not Specified | [5] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to escalating concentrations of this compound.[10][11]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Sterile culture flasks and plates
-
MTT or similar cell viability assay kit
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[11]
-
Monitor and subculture: Monitor the cells for growth. When the cells reach 80-90% confluency, subculture them into a fresh medium containing the same concentration of this compound.
-
Dose escalation: Once the cells show stable growth at the initial concentration (typically after 2-3 passages), double the concentration of this compound in the culture medium.[11]
-
Repeat dose escalation: Continue this process of stepwise dose escalation. If significant cell death occurs at a higher concentration, maintain the cells at the previous, lower concentration until they recover and resume stable growth.
-
Characterize the resistant line: After several months of continuous culture and dose escalation, the resulting cell line should exhibit significant resistance to this compound. Confirm the degree of resistance by performing a cell viability assay and comparing the IC50 value of the resistant line to that of the parental line. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.[10]
-
Cryopreservation: Cryopreserve the resistant cells at different stages of resistance development for future experiments.
Protocol 2: MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.[4][5][6][9]
Materials:
-
Cancer cells in culture
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Addition of MTT: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization of formazan: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][6]
-
Absorbance measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Data analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Emerging Potential of Parthenolide Nanoformulations in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Western Blot for p-STAT3 Analysis Following Eupalinolide K Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the detection of phosphorylated STAT3 (p-STAT3) by Western blot after treatment with Eupalinolide K.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound on the STAT3 signaling pathway?
A1: this compound is part of the Eupalinolide family of sesquiterpene lactones. While direct studies on this compound are limited, related compounds like Eupalinolide J have been shown to inhibit the STAT3 signaling pathway.[1][2][3] The proposed mechanism involves the promotion of STAT3 ubiquitination and subsequent degradation, leading to a reduction in both total STAT3 and its phosphorylated form (p-STAT3).[1][2] This inhibition of STAT3 activation can suppress the expression of downstream target genes involved in cancer cell proliferation and metastasis, such as MMP-2 and MMP-9.[1][2]
Q2: Which phosphorylation site on STAT3 is critical to analyze after this compound treatment?
A2: The most critical phosphorylation site for STAT3 activation is Tyrosine 705 (Tyr705).[4] Phosphorylation at this site is essential for STAT3 dimerization, nuclear translocation, and its function as a transcription factor.[4] Therefore, when assessing the inhibitory effects of this compound, it is crucial to use an antibody specific for p-STAT3 (Tyr705).
Q3: What are the recommended antibody choices for detecting p-STAT3 and total STAT3?
A3: For reliable detection, highly specific and well-validated antibodies are recommended. Many researchers report success with monoclonal antibodies from Cell Signaling Technology.[5][6][7]
-
For p-STAT3 (Tyr705): Phospho-Stat3 (Tyr705) (D3A7) XP® Rabbit mAb is a widely used and cited option.[6][7][8]
-
For total STAT3: Stat3 (124H6) Mouse mAb or Stat3 (D3Z2G) Rabbit mAb are commonly used to normalize the p-STAT3 signal.[4][6][7]
It is always advisable to validate the antibody performance in your specific experimental system.
Q4: Should I use BSA or non-fat milk for blocking and antibody dilution when detecting p-STAT3?
A4: For phosphorylated protein detection, Bovine Serum Albumin (BSA) is generally recommended over non-fat milk.[9][10] Milk contains casein, a phosphoprotein that can be recognized by anti-phospho antibodies, leading to high background noise and potentially masking the specific signal.[9][10] A 3-5% BSA solution in Tris-Buffered Saline with Tween 20 (TBST) is a standard choice for both the blocking step and antibody incubations.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No p-STAT3 Signal | 1. Suboptimal this compound Treatment: Incorrect concentration or treatment duration may not effectively inhibit basal p-STAT3 levels. | Perform a dose-response and time-course experiment to determine the optimal conditions for this compound treatment in your cell line. |
| 2. Protein Degradation: Phosphatases in the cell lysate may have dephosphorylated p-STAT3.[9][11] | Always use a lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. Keep samples on ice or at 4°C throughout the extraction process.[10] | |
| 3. Low Protein Load: Insufficient amount of total protein loaded onto the gel. | Quantify your protein lysates using a BCA or Bradford assay and load a consistent amount (typically 20-40 µg) per lane.[12] | |
| 4. Inefficient Protein Transfer: Poor transfer of high molecular weight proteins (STAT3 is ~85 kDa).[6] | Optimize transfer conditions (voltage, time) for your specific transfer system. Ensure good contact between the gel and the membrane. Consider using a wet transfer system for higher efficiency. | |
| 5. Inactive Antibody: Improper storage or repeated freeze-thaw cycles of the primary antibody. | Aliquot the primary antibody upon receipt and store at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaws. | |
| High Background | 1. Inappropriate Blocking Agent: Using non-fat milk for a phospho-antibody can cause high background.[9][10] | Use 3-5% BSA in TBST for blocking and antibody dilutions. Increase blocking time to 1-2 hours at room temperature.[13] |
| 2. Insufficient Washing: Residual primary or secondary antibody binding non-specifically. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations (e.g., 3-4 washes of 10 minutes each).[13] | |
| 3. High Antibody Concentration: Primary or secondary antibody concentration is too high. | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background. | |
| Multiple or Non-Specific Bands | 1. Protein Degradation: Protease activity in the lysate can lead to smaller, non-specific bands. | Ensure sufficient protease inhibitors are added to your lysis buffer and that samples are handled quickly and kept cold. |
| 2. Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins. | Check the antibody datasheet for known cross-reactivities. Ensure you are using a highly specific monoclonal antibody. Run a positive and negative control to confirm band identity. | |
| 3. Over-exposure: Long exposure times can make faint, non-specific bands visible. | Reduce the exposure time during signal detection. |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The diagram below illustrates the inhibitory effect of this compound on the STAT3 signaling pathway. This compound promotes the ubiquitination and subsequent proteasomal degradation of STAT3, which in turn prevents its phosphorylation and translocation to the nucleus, ultimately inhibiting the transcription of target genes.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Western blot optimization | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
challenges in long-term storage of Eupalinolide K stock solutions
Welcome to the Technical Support Center for Eupalinolide K. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and handling of this compound stock solutions and to offer insights into its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?
For long-term stability, solid this compound should be stored at -20°C, protected from light. Once dissolved, stock solutions have different recommended storage durations based on temperature.
Q2: How long can I store this compound stock solutions?
The stability of this compound stock solutions is dependent on the storage temperature. For optimal stability, it is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1] Based on supplier recommendations, the following storage periods are advised for stock solutions prepared in DMSO:
Some suppliers suggest that stock solutions in DMSO can be stable for up to 3 months at -20°C.[4] However, for critical experiments, adhering to the shorter one-month guideline at -20°C or storing at -80°C for longer periods is recommended.
Q3: What is the primary cause of this compound degradation in solution?
This compound, a sesquiterpene lactone, contains an α-methylene-γ-lactone functional group. This group is chemically reactive and susceptible to degradation, particularly through Michael addition reactions with nucleophiles. In aqueous solutions, the lactone ring can be prone to hydrolysis, especially under non-neutral pH conditions. Exposure to UV light has also been shown to cause degradation of sesquiterpene lactones.
Q4: My experimental results are inconsistent. Could it be related to the stability of my this compound stock solution?
Inconsistent results can indeed be a consequence of compound degradation. If you observe a loss of biological activity or variability in your data, it is advisable to assess the stability of your stock solution. A troubleshooting workflow for this issue is provided below.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity or inconsistent results in experiments. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution from solid this compound.2. Avoid repeated freeze-thaw cycles by preparing and using single-use aliquots.[1]3. Verify the stability of your stock solution using an analytical method like HPLC (see the experimental protocol below). |
| Precipitation observed upon thawing of the stock solution. | The compound has low solubility in the chosen solvent at lower temperatures. | 1. Gently warm the solution to 37°C and use sonication to aid dissolution.[3]2. Before preparing the stock solution, ensure the solvent is anhydrous, as moisture can affect solubility. |
| Discoloration of the stock solution. | Potential degradation of the compound. | 1. Discard the solution. 2. Prepare a fresh stock solution and store it under the recommended conditions (in the dark at -80°C or -20°C). |
Quantitative Data Summary
The following table summarizes the recommended storage conditions and expected stability of this compound stock solutions based on supplier data.
| Storage Temperature | Solvent | Recommended Maximum Storage Period | Source |
| -80°C | DMSO | 6 months | [2][3] |
| -20°C | DMSO | 1 month | [2][3] |
Experimental Protocols
Protocol for Preparing this compound Stock Solutions
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).[2]
-
Dissolution: Vortex the solution and use an ultrasonic bath to ensure complete dissolution. Gentle warming to 37°C can also be applied.[3]
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2][3] Always protect the solution from light.[2]
Protocol: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for assessing the stability of this compound. Method optimization may be required for your specific instrumentation and experimental conditions.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective for separating sesquiterpene lactones.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Initial (T=0) Sample: Dilute a freshly prepared this compound stock solution in the mobile phase to a suitable concentration within the linear range of the detector.
-
Stability Samples: Store aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light). At each time point (e.g., 1, 2, 4, 8, 12 weeks), retrieve an aliquot, allow it to come to room temperature, and dilute it in the same manner as the initial sample.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) sample.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products. A good stability-indicating method should show a decrease in the main peak area with a corresponding increase in the area of degradation product peaks.
-
Visualizations
Logical Workflow for Troubleshooting Inconsistent Experimental Results
Caption: A flowchart for troubleshooting inconsistent experimental results potentially caused by this compound instability.
Proposed Degradation Pathway of this compound
Caption: A simplified diagram showing potential degradation pathways of this compound.
Signaling Pathways Affected by Eupalinolide Kdot
References
Validation & Comparative
Validating Eupalinolide K as a Specific STAT3 Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a specific molecular inhibitor is paramount. This guide provides an objective comparison of Eupalinolide K's potential as a specific STAT3 inhibitor against other known modulators of the STAT3 pathway. While direct and extensive research on this compound is emerging, we will draw upon the significant data available for its close structural analog, Eupalinolide J, to establish a framework for validation. This guide presents supporting experimental data, detailed methodologies for key validation experiments, and visual diagrams of the critical pathways and workflows.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that, when persistently activated, plays a significant role in the development and progression of various cancers. This makes it a prime target for therapeutic intervention. Eupalinolides, a class of sesquiterpene lactones, have demonstrated potential as anti-cancer agents, with studies pointing towards their interaction with the STAT3 signaling pathway.
Data Presentation: A Comparative Analysis of STAT3 Inhibitors
The following table summarizes the quantitative data for Eupalinolide J (as a proxy for this compound) and other well-characterized STAT3 inhibitors. This allows for a direct comparison of their potency and mechanisms of action.
| Inhibitor | Target | Mechanism of Action | IC50 (Cell Viability) | IC50 (STAT3 Activity) | Reference |
| Eupalinolide J | STAT3 | Promotes ubiquitin-dependent degradation of STAT3 protein.[1][2][3] | MDA-MB-231: 3.74 µMMDA-MB-468: 4.30 µM[1][3] | Not explicitly defined in a cell-free assay. | [1][2][3] |
| Stattic | STAT3 (SH2 Domain) | Covalent modification of cysteine residues in the SH2 domain, preventing dimerization.[4] | Varies by cell line (e.g., HeLa EC50: 0.29 µM). | 5.1 µM (cell-free DNA-binding)[4] | [4][5] |
| S3I-201 | STAT3 (SH2 Domain) | Covalent modification of multiple cysteine residues; acts as a non-selective alkylating agent.[4][6] | Varies by cell line (e.g., U87 IC50: 55.1 µM).[7] | 86 µM (cell-free DNA-binding)[4][7] | [4][6][7] |
| Parthenolide | JAKs (Upstream of STAT3) | Covalently targets and inhibits Janus Kinases (JAK1, JAK2), preventing STAT3 phosphorylation.[8][9] | Not specified for STAT3-dependent cells. | IL-6 induced STAT3 phosphorylation: 4.8 µMJAK2 kinase activity: 3.9 µM[8][9] | [8][9] |
Mandatory Visualizations
Diagram 1: The STAT3 Signaling Pathway and Points of Inhibition
This diagram illustrates the canonical JAK/STAT3 signaling pathway, highlighting where different classes of inhibitors exert their effects. Eupalinolides are shown to act on the STAT3 protein itself, promoting its degradation, while other inhibitors may target upstream kinases like JAK or the dimerization of STAT3.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases [mdpi.com]
Efficacy of Eupalinolide K and its Congeners: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-cancer efficacy of various eupalinolides, with a special focus on what is currently known about Eupalinolide K. This document synthesizes available experimental data to offer an objective overview of their performance and underlying mechanisms of action.
Eupalinolides, a class of sesquiterpene lactones primarily isolated from plants of the Eupatorium genus, have garnered significant interest in oncology research for their potent anti-tumor activities. This guide delves into the comparative efficacy of several key eupalinolides—A, B, J, and O—and presents the available data for a complex containing this compound, providing a valuable resource for assessing their therapeutic potential.
Comparative Anti-Cancer Efficacy of Eupalinolides
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various eupalinolides against a range of cancer cell lines, offering a quantitative comparison of their cytotoxic effects. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: IC50 Values of Eupalinolide B in Laryngeal Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| TU686 | Laryngeal Cancer | 6.73[1][2] |
| TU212 | Laryngeal Cancer | 1.03[1][2] |
| M4e | Laryngeal Cancer | 3.12[1][2] |
| AMC-HN-8 | Laryngeal Cancer | 2.13[1][2] |
| Hep-2 | Laryngeal Cancer | 9.07[1][2] |
| LCC | Laryngeal Cancer | 4.20[1][2] |
Table 2: IC50 Values of Eupalinolide O in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 72h | 1.04[3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24h | 10.34[4] |
| 48h | 5.85[4] | ||
| 72h | 3.57[4] | ||
| MDA-MB-453 | Triple-Negative Breast Cancer | 24h | 11.47[4] |
| 48h | 7.06[4] | ||
| 72h | 3.03[4] |
Table 3: Anti-proliferative Activity of Eupalinolide J in Triple-Negative Breast Cancer Cells
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 |
Table 4: Activity of Eupalinolide I, J, and K Complex
| Compound | Cell Line | Cancer Type | Key Findings |
| F1012-2 (Eupalinolide I, J, & K) | MDA-MB-231 | Triple-Negative Breast Cancer | Induces apoptosis and G2/M cell cycle arrest; inhibits Akt and activates p38 signaling.[2][5] |
Note on this compound: Currently, there is a lack of published data on the individual anti-cancer efficacy, such as IC50 values, of this compound. The available information comes from studies on a complex named F1012-2, which is a mixture of Eupalinolide I, J, and K.[2][5] This complex has been shown to induce apoptosis and cell cycle arrest in MDA-MB-231 triple-negative breast cancer cells through the inhibition of the Akt signaling pathway and activation of the p38 pathway.[2][5] Further research is needed to isolate and evaluate the specific contribution of this compound to the observed anti-tumor effects.
Mechanisms of Action: Signaling Pathways
The anti-cancer effects of eupalinolides are mediated through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.
Eupalinolide A: ROS/ERK Pathway
Eupalinolide A has been shown to inhibit the proliferation and migration of hepatocellular carcinoma cells by inducing autophagy.[5] This process is mediated by the generation of reactive oxygen species (ROS) and the activation of the ERK signaling pathway.[5]
Eupalinolide J: STAT3 Pathway
Eupalinolide J exhibits its anti-metastatic effects by targeting the STAT3 signaling pathway.[2][6] It promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes like MMP-2 and MMP-9.[2][6]
Eupalinolide O: Akt/p38 MAPK Pathway
In triple-negative breast cancer cells, Eupalinolide O induces apoptosis by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[3][4] It leads to the suppression of the pro-survival Akt pathway and activation of the pro-apoptotic p38 MAPK pathway.[3][4]
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the comparison of eupalinolides.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of eupalinolides on cancer cells and calculate the IC50 values.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the eupalinolide compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins in signaling pathways affected by eupalinolides.
Protocol:
-
Cell Lysis: After treatment with the eupalinolide, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-STAT3, total STAT3, p-ERK, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of eupalinolides in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal or oral administration of the eupalinolide at a specific dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a set duration.
-
Analysis: Tumor growth curves are plotted, and the tumor weight and volume at the endpoint are compared between the treated and control groups to assess the anti-tumor efficacy. Immunohistochemical analysis of tumor tissues can also be performed to examine biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Experimental Workflow Overview
The following diagram illustrates a typical workflow for evaluating the anti-cancer efficacy of a novel eupalinolide compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to STAT3 Inhibitors: Eupalinolide K, Stattic, and S3I-201
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the onset and progression of numerous human cancers. Its involvement in tumor cell proliferation, survival, invasion, and immunosuppression makes it a high-priority target for therapeutic intervention. This guide provides an objective comparison of Eupalinolide K, a natural sesquiterpene lactone, with two well-established synthetic STAT3 inhibitors, Stattic and S3I-201. The comparison is based on available experimental data regarding their mechanisms of action and inhibitory activities.
Mechanism of Action and Performance
The three inhibitors modulate STAT3 activity through distinct mechanisms. Stattic and many sesquiterpene lactones are known to target the STAT3 SH2 domain, which is crucial for dimerization, while S3I-201 inhibits STAT3's ability to bind to DNA. Eupalinolide J, a closely related compound to this compound, has been shown to promote the ubiquitin-dependent degradation of STAT3.[1][2][3][4][5]
This compound: Direct experimental data on this compound's specific mechanism of STAT3 inhibition is limited. However, based on studies of other sesquiterpene lactones, a plausible mechanism is the inhibition of STAT3 phosphorylation and dimerization by interacting with key residues in the SH2 domain.[6][7][8] Another potential mechanism, extrapolated from its close analog Eupalinolide J, is the promotion of STAT3 degradation through the ubiquitin-proteasome system.[1][3][4][5]
Stattic: As the first-identified non-peptidic small molecule inhibitor of STAT3, Stattic acts by binding to the STAT3 SH2 domain.[6] This interaction prevents the dimerization and subsequent nuclear translocation of phosphorylated STAT3, thereby inhibiting its transcriptional activity.[6] It is important to note that some studies suggest Stattic may have off-target, STAT3-independent effects, such as reducing histone acetylation.
S3I-201 (NSC 74859): This inhibitor was identified through structure-based virtual screening and selectively inhibits STAT3's DNA-binding activity.[7][9] By preventing STAT3 from binding to the promoter regions of its target genes, S3I-201 effectively blocks the transcription of key proteins involved in cell proliferation and survival.[7][9] However, some reports indicate that S3I-201 may act as a non-selective alkylating agent, raising concerns about its specificity as a research probe.
The following diagram illustrates the canonical STAT3 signaling pathway and the putative points of intervention for each class of inhibitor.
Quantitative Data Comparison
The following table summarizes the inhibitory concentrations (IC50) of the compounds. Data for this compound is sparse; therefore, data from related Eupalinolide compounds (J and O) are included for context.
| Compound | Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |
| Stattic | Cell-free gp130 peptide binding | STAT3 SH2 Domain | 5.1 | [6] |
| Cell Viability (MTT) | MDA-MB-231 | 5.5 | ||
| Cell Viability (MTT) | PC3 (STAT3-deficient) | 1.7 | ||
| S3I-201 | DNA-binding (EMSA) | STAT3 | 86 ± 33 | [7][9] |
| IL-6 induced p-STAT3 | T cells | 38 | [10] | |
| Cell Viability | MDA-MB-231, MDA-MB-435 | ~100 | [9] | |
| Eupalinolide J | Cell Viability | MDA-MB-231 | 3.74 ± 0.58 | [4] |
| Cell Viability | MDA-MB-468 | 4.30 ± 0.39 | [4] | |
| Eupalinolide O | Cell Viability (MTT, 48h) | MDA-MB-231 | 5.85 | [11] |
| Cell Viability (MTT, 48h) | MDA-MB-453 | 7.06 | [11] |
Experimental Protocols
To facilitate the direct comparison of these inhibitors in a laboratory setting, detailed protocols for key validation assays are provided below.
Workflow for Comparing STAT3 Inhibitors
A typical experimental workflow to compare the efficacy of STAT3 inhibitors involves treating cancer cells that have constitutively active STAT3, followed by a series of assays to measure effects on the signaling pathway, transcriptional activity, and cell viability.
Western Blot for Phospho-STAT3 (Tyr705) and Total STAT3
This assay directly measures the on-target effect of inhibitors on STAT3 phosphorylation, a critical step in its activation.
a. Cell Lysis and Protein Quantification:
-
Culture cells (e.g., MDA-MB-231) to 70-80% confluency and treat with inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
b. SDS-PAGE and Immunoblotting:
-
Normalize protein samples to equal concentrations, add Laemmli sample buffer, and denature at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145, 1:1000 dilution).[10][13][14]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[9][13]
-
For total STAT3 and loading control (e.g., β-actin), strip the membrane and re-probe with the respective primary antibodies.[3][9]
STAT3 Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of STAT3.
-
Transfection: Co-transfect cells (e.g., HEK293) in a 96-well plate with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase for normalization.[15][16][17]
-
Treatment: After 24 hours, replace the medium and treat the cells with various concentrations of the STAT3 inhibitors. Include positive control wells stimulated with a known STAT3 activator (e.g., IL-6) and a vehicle control.[15][18]
-
Lysis: After the desired incubation period (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.[16]
-
Measurement: Use a dual-luciferase assay system to measure firefly and Renilla luciferase activities sequentially in a luminometer.[15][19]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition relative to the stimulated control.
Cell Viability (MTT/XTT) Assay
This colorimetric assay assesses the cytotoxic or cytostatic effects of the inhibitors.
-
Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of inhibitor concentrations for 24, 48, or 72 hours.[17][20]
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's protocol (typically 2-4 hours). Metabolically active cells will convert the tetrazolium salt into a colored formazan product.[21]
-
Solubilization (for MTT): If using MTT, add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[21]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each inhibitor.[20]
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 11. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. pubcompare.ai [pubcompare.ai]
- 21. benchchem.com [benchchem.com]
Confirming STAT3 as the Direct Target of Eupalinolide K: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated oncoprotein in a wide array of human cancers, making it a prime target for therapeutic intervention. While numerous STAT3 inhibitors have been identified, confirming direct target engagement remains a critical step in their development. This guide provides a comparative overview of experimental approaches to validate Eupalinolide K as a direct inhibitor of STAT3, alongside data for established STAT3 inhibitors.
Quantitative Comparison of STAT3 Inhibitors
Direct binding affinity and cellular potency are key metrics for evaluating and comparing STAT3 inhibitors. The following tables summarize publicly available data for several known STAT3 inhibitors. While direct binding data for this compound is not yet available, the data for its analogue, Eupalinolide J, and other inhibitors provide a benchmark for its potential efficacy.
| Compound | Method | Target Domain | Binding Affinity (Kd) | Reference |
| This compound | - | - | Not Determined | - |
| Eupalinolide J | Molecular Docking | DNA Binding Domain | Not Determined | [1] |
| Stattic | Fluorescence Polarization | SH2 Domain | - | [2] |
| BP-1-102 | Not Specified | SH2 Domain | 504 nM | [3] |
| C188-9 (TTI 101) | Not Specified | SH2 Domain | 4.7 nM | [3] |
| SH-4-54 | Not Specified | SH2 & STAT5 | 300 nM | [3] |
| Niclosamide | Microscale Thermophoresis | Novel Site (CC/DBD/Linker) | 281 ± 55 µM | [4][5] |
| Ac-GpYLPQTV-NH₂ (peptide) | KINETICfinder® | SH2 Domain | 116 ± 11 nM | [6] |
| Compound | Assay | Cell Line(s) | IC50 | Reference |
| Eupalinolide J | Cell Viability | MDA-MB-231, MDA-MB-468 | 3.74 ± 0.58 µM, 4.30 ± 0.39 µM | [7] |
| Stattic | Cell-free Assay | - | 5.1 µM | [3] |
| Stattic | STAT3 DNA-binding | - | IC50 of 5 µM | [8] |
| S3I-201 | Cell-free Assay | - | 86 µM (DNA-binding) | [2] |
| STA-21 | Cell-free Assay | - | ~20 µM (DNA-binding) | [2] |
| Cryptotanshinone | Cell-free Assay | - | 4.6 µM | [3][9] |
| Niclosamide | Cell-free Assay | - | 0.7 µM | [3] |
| STAT3-IN-1 | Cell Viability | HT29, MDA-MB-231 | 1.82 µM, 2.14 µM | [3][9] |
| Atovaquone | Cell Viability | MPM cell lines | ~20 µM | [10] |
| Pyrimethamine | Cell Viability | MPM cell lines | ~2.5 µM | [10] |
| Nifuroxazide | Cell Viability | MPM cell lines | ~20 µM | [10] |
| inS3-54 | EMSA | H1299 | ~20 µM (DNA-binding) | [11][12] |
Experimental Protocols for Target Validation
To definitively confirm that this compound directly binds to and inhibits STAT3, a series of biophysical and cell-based assays are required.
Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand (this compound) and an analyte (recombinant STAT3 protein).[13]
Protocol Outline:
-
Immobilization: Covalently immobilize purified recombinant STAT3 protein onto a sensor chip surface.
-
Binding Analysis: Flow different concentrations of this compound over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the surface in real-time to generate a sensorgram.
-
Kinetic Analysis: Analyze the association and dissociation phases of the sensorgram to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
CETSA is a powerful method to verify that a compound binds to its target protein within the complex environment of a living cell.[14][15] The principle is that ligand binding increases the thermal stability of the target protein.
Protocol Outline:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble STAT3 remaining at each temperature using Western blotting or other detection methods.
-
Data Analysis: A positive result is a shift in the melting curve of STAT3 to a higher temperature in the presence of this compound, indicating stabilization upon binding.
STAT3 Luciferase Reporter Assay for Cellular Activity
This assay measures the transcriptional activity of STAT3 in cells to determine if this compound can inhibit its function.[16][17][18][19][20]
Protocol Outline:
-
Transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter and a control plasmid with a constitutively expressed Renilla luciferase gene.
-
Treatment: Treat the transfected cells with a STAT3 activator (e.g., IL-6) in the presence of varying concentrations of this compound.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in luciferase activity in the presence of this compound indicates inhibition of STAT3 transcriptional activity.
Visualizing the Path to Confirmation
The following diagrams illustrate the key concepts and workflows involved in validating this compound as a direct STAT3 inhibitor.
Caption: The canonical STAT3 signaling pathway.
Caption: Experimental workflow for validating a direct STAT3 inhibitor.
Caption: Logical framework for confirming the direct target.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Deciphering STAT3 Binding Kinetics to Inform Drug Design | Enzymlogic [enzymlogic.com]
- 7. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibitors of the Transcription Factor STAT3 Decrease Growth and Induce Immune Response Genes in Models of Malignant Pleural Mesothelioma (MPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Integrated Bioinformatics Study of a Novel Niclosamide Derivative, NSC765689, a Potential GSK3β/β-Catenin/STAT3/CD44 Suppressor with Anti-Glioblastoma Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STAT3 luciferase reporter assay [bio-protocol.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. biocompare.com [biocompare.com]
Evaluating the Selectivity of Eupalinolide K for STAT3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a framework for evaluating the selectivity of Eupalinolide K for Signal Transducer and Activator of Transcription 3 (STAT3) over other STAT family members. While direct comparative data for this compound is not currently available in the public domain, this document outlines the established experimental protocols and data presentation methods necessary to conduct such an evaluation.
Signal Transducer and Activator of Transcription (STAT) proteins are a family of seven latent cytoplasmic transcription factors—STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6—that play crucial roles in cellular signaling pathways regulating proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of STAT signaling, particularly the persistent activation of STAT3, is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[1] However, due to the high degree of structural homology among STAT proteins, achieving selectivity for a specific STAT family member is a significant challenge in drug development.[4]
Eupalinolides are natural products that have garnered interest for their potential anti-cancer properties. A related compound, Eupalinolide J, has been shown to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[5][6] Another study noted that a complex containing Eupalinolide I, J, and K inhibited the proliferation of MDA-MB-231 breast cancer cells.[5] These findings suggest that this compound may also interact with the STAT3 pathway, but its specific activity and selectivity remain to be elucidated.
This guide details the methodologies required to determine the selectivity profile of this compound against the STAT protein family.
Experimental Approach for Determining STAT3 Selectivity
A systematic approach to evaluating the selectivity of a compound like this compound involves a series of biochemical and cell-based assays. The primary goal is to quantify the inhibitory activity of the compound against STAT3 and compare it to its activity against other STAT proteins.
Key Experimental Assays
Two widely used in vitro assays for characterizing direct STAT3 inhibitors are the Fluorescence Polarization (FP) assay and the Enzyme-Linked Immunosorbent Assay (ELISA).[7][8]
-
Fluorescence Polarization (FP) Assay: This assay is used to identify inhibitors that target the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation. The principle involves a fluorescently labeled phosphopeptide that binds to the STAT3 SH2 domain. In the absence of an inhibitor, the large complex of STAT3 and the fluorescent peptide rotates slowly, resulting in a high fluorescence polarization signal. A compound that binds to the SH2 domain will displace the fluorescent peptide, leading to a decrease in the polarization signal.[7][9]
-
DNA-Binding ELISA: This assay is designed to identify inhibitors that interfere with the DNA-binding domain (DBD) of STAT3. In this assay, a specific DNA oligonucleotide to which activated STAT3 binds is immobilized on a microplate. Recombinant STAT3 protein is then added, followed by a primary antibody that recognizes STAT3 and a secondary antibody conjugated to an enzyme for detection. A compound that inhibits the DNA-binding activity of STAT3 will result in a reduced signal.[7][8]
By employing both assays, researchers can not only quantify the inhibitory potency of a compound but also gain insights into its mechanism of action (i.e., targeting the SH2 domain, the DNA-binding domain, or both).
Data Presentation for Comparative Analysis
To facilitate a clear comparison of the selectivity of this compound, all quantitative data should be summarized in a structured table. This table should include the half-maximal inhibitory concentrations (IC50) of this compound against each of the seven STAT proteins.
Table 1: Hypothetical Selectivity Profile of this compound Against STAT Family Proteins
| STAT Protein | This compound IC50 (µM) |
| STAT1 | |
| STAT2 | |
| STAT3 | |
| STAT4 | |
| STAT5a | |
| STAT5b | |
| STAT6 |
IC50 values would be determined from dose-response curves generated from the experimental assays.
Experimental Protocols
Fluorescence Polarization (FP) Assay for STAT3 SH2 Domain Inhibition
This protocol is adapted from established methods for assessing STAT3 inhibition.[7][9]
Materials:
-
Recombinant full-length human STAT3 protein
-
Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G(pTyr)LPQTV-CONH2)
-
Assay buffer (e.g., 10 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM EDTA, 2 mM DTT, and 0.01% Triton-X100)
-
This compound and other control compounds
-
96-well black microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of recombinant STAT3 protein (e.g., 100 nM) in the assay buffer.
-
Add varying concentrations of this compound to the wells of the microplate. Include appropriate controls (e.g., no inhibitor, known STAT3 inhibitor).
-
Add the STAT3 protein solution to the wells and incubate at room temperature for 60 minutes with gentle agitation.
-
Add the fluorescently labeled phosphopeptide probe to each well at a final concentration of 10 nM.
-
Incubate for 30 minutes at room temperature.
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DNA-Binding ELISA for STAT3 Inhibition
This protocol is based on commercially available STAT3 transcription factor assay kits and published methodologies.[7][10]
Materials:
-
96-well plate pre-coated with a STAT3-specific DNA consensus sequence
-
Recombinant full-length human STAT3 protein
-
This compound and other control compounds
-
Primary antibody specific for STAT3
-
HRP-conjugated secondary antibody
-
Wash buffer
-
Developing solution (e.g., TMB substrate)
-
Stop solution
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Add varying concentrations of this compound to the wells of the DNA-coated plate.
-
Add a constant amount of recombinant STAT3 protein to each well and incubate for 1 hour at room temperature to allow for binding to the DNA.
-
Wash the plate multiple times with the wash buffer to remove unbound protein and inhibitor.
-
Add the primary anti-STAT3 antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate to remove the unbound primary antibody.
-
Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate to remove the unbound secondary antibody.
-
Add the developing solution and incubate until a color change is observed.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Visualizing Signaling Pathways and Experimental Workflows
Caption: Canonical STAT3 signaling pathway.
Caption: Experimental workflow for selectivity assessment.
Conclusion
While the therapeutic potential of this compound as a STAT3 inhibitor is yet to be fully explored, the experimental framework outlined in this guide provides a clear path for its evaluation. By systematically applying established biochemical assays and adhering to rigorous data analysis, researchers can elucidate the selectivity profile of this compound and determine its potential as a targeted anti-cancer agent. The generation of such data is a critical step in the pre-clinical development of novel STAT3 inhibitors.
References
- 1. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Signal Transducer and Activator of Transcription Signaling Pathway in Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic modulators of STAT signalling for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RETRACTED: Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubcompare.ai [pubcompare.ai]
cross-validation of Eupalinolide K's anti-cancer activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer activity of Eupalinolide K and its closely related sesquiterpene lactones. While direct quantitative data for this compound remains limited in publicly available research, this document summarizes the existing evidence, primarily from studies on a mixture containing this compound, and compares it with the well-documented activities of other Eupalinolides. This comparative approach aims to provide a valuable resource for researchers investigating the therapeutic potential of this class of compounds.
Quantitative Analysis of Anti-Cancer Activity
The anti-proliferative effects of various Eupalinolide compounds have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below. It is important to note that the data for this compound is derived from studies on a complex named F1012-2, which is a mixture of Eupalinolide I, J, and K.[1] The individual contribution of this compound to the observed activity is not yet fully elucidated.
| Compound/Complex | Cell Line | Cancer Type | IC50 (µM) | Reference |
| F1012-2 (Eupalinolide I, J, K) | MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | [1] |
| Eupalinolide O | MDA-MB-468 | Breast Cancer | 1.04 (72h) | [2] |
| Eupalinolide J | PC-3 | Prostate Cancer | 2.89 ± 0.28 (72h) | [3] |
| Eupalinolide J | DU-145 | Prostate Cancer | 2.39 ± 0.17 (72h) | [3] |
| Eupalinolide A | MHCC97-L | Hepatocellular Carcinoma | ~10 | [4] |
| Eupalinolide A | HCCLM3 | Hepatocellular Carcinoma | ~10 | [4] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the studies of Eupalinolide compounds. Researchers should refer to the specific publications for detailed protocols.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the Eupalinolide compound or vehicle control (e.g., DMSO) for specified time intervals (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against compound concentration.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the Eupalinolide compound at the desired concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Flow Cytometry with PI Staining)
-
Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Signaling Pathways and Mechanisms of Action
Eupalinolide compounds exert their anti-cancer effects through the modulation of several key signaling pathways, leading to apoptosis and cell cycle arrest.
General Experimental Workflow for Assessing Anti-Cancer Activity
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of Eupalinolides: A Comparative Analysis
A comprehensive review of the available scientific literature reveals a significant lack of specific in vivo validation studies for the therapeutic potential of Eupalinolide K. Research has predominantly focused on other members of the Eupalinolide family, namely Eupalinolide A, B, J, and O, for which substantial in vivo data exists. One study noted that a complex containing Eupalinolide I, J, and K (F1012-2) demonstrated the ability to induce apoptosis and cell cycle arrest in breast cancer cells[1][2]. However, this research did not isolate the individual contribution of this compound to these effects.
This guide, therefore, provides a comparative overview of the demonstrated in vivo therapeutic potential of Eupalinolide A, B, J, and O, offering valuable insights for researchers, scientists, and drug development professionals interested in this class of natural compounds.
Comparative Efficacy of Eupalinolides in Preclinical Cancer Models
In vivo studies, primarily utilizing xenograft mouse models, have established the anti-tumor efficacy of several Eupalinolides across various cancer types. The following table summarizes the key quantitative findings from these studies.
| Compound | Cancer Model | Animal Model | Dosage | Key In Vivo Outcomes |
| Eupalinolide A | Non-Small Cell Lung Cancer (NSCLC) | Nude Mouse Xenograft (A549 cells) | 25 mg/kg and 50 mg/kg | - Significant reduction in tumor weight and volume.[3] - No significant effect on the body weight of the mice.[3] |
| Hepatocellular Carcinoma | Nude Mouse Xenograft (MHCC97-L and HCCLM3 cells) | Not specified | - Significantly inhibited tumor growth.[4] | |
| Eupalinolide B | Pancreatic Cancer | Xenograft Mouse Model | Not specified | - Reduced pancreatic cancer tumor growth.[5] - Decreased expression of Ki-67.[5] |
| Eupalinolide J | Breast Cancer Metastasis | Nude Mouse Lung Metastasis Model (MDA-MB-231-Luc cells) | 30 mg/kg | - Effectively inhibited the metastasis of cancer cells to the lungs.[1] - No significant toxicity or effect on body weight was observed.[1] |
| Eupalinolide O | Triple-Negative Breast Cancer (TNBC) | Nude Mouse Xenograft (MDA-MB-231 and MDA-MB-453 cells) | Low and High Doses | - Suppressed tumor growth, as observed through in vivo bioluminescence imaging.[6][7] - Reduced tumor volume and weight.[6] |
Mechanisms of Action: A Look at the Signaling Pathways
The anti-cancer effects of Eupalinolides are attributed to their modulation of various signaling pathways, leading to the inhibition of cell proliferation, induction of cell death, and suppression of metastasis.
Eupalinolide A: In NSCLC, Eupalinolide A was found to induce both apoptosis and ferroptosis by targeting the AMPK/mTOR/SCD1 signaling pathway.[3] In hepatocellular carcinoma, it induces autophagy via the ROS/ERK signaling pathway.[4]
Caption: Eupalinolide A signaling in NSCLC.
Caption: Eupalinolide A signaling in HCC.
Eupalinolide J: The anti-metastatic activity of Eupalinolide J is mediated by promoting the ubiquitin-dependent degradation of STAT3. This leads to the downregulation of metastasis-related genes such as MMP-2 and MMP-9.[1][8]
Caption: Eupalinolide J anti-metastatic pathway.
Eupalinolide O: In TNBC, Eupalinolide O induces apoptosis by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[6]
Caption: Eupalinolide O signaling in TNBC.
Experimental Protocols
The in vivo validation of Eupalinolides has been conducted using standardized and widely accepted experimental protocols.
A common methodology involves the subcutaneous injection of human cancer cells into immunocompromised mice, typically nude mice.
-
Cell Culture and Implantation: Human cancer cell lines (e.g., A549, MDA-MB-231) are cultured in vitro. A specific number of cells (e.g., 5 x 10^5 to 1 x 10^6) are then suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank or other appropriate sites of the mice.[3]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to control and treatment groups. The Eupalinolide compound is administered, often via intraperitoneal injection, at specified doses and frequencies for a defined period (e.g., 20 days).[6]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The body weight of the mice is also monitored throughout the experiment as an indicator of toxicity.[3][6]
-
Histopathological and Molecular Analysis: The excised tumor tissues are often subjected to further analysis, including Hematoxylin-Eosin (H&E) staining to observe tissue morphology, and immunohistochemistry or western blotting to assess the expression of relevant protein markers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).[3][6]
To evaluate the anti-metastatic potential, a tail vein injection model is employed.
-
Cell Injection: Cancer cells, often engineered to express a reporter gene like luciferase (e.g., MDA-MB-231-Luc), are injected into the tail vein of the mice.[1]
-
Treatment and Imaging: The mice receive treatment with the Eupalinolide or a vehicle control. The progression of metastasis, particularly to the lungs, is monitored using an in vivo bioluminescence imaging system.[1][6]
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action of Eupalinolide K and Its Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Eupalinolide K and its analogs, a class of sesquiterpene lactones derived from Eupatorium lindleyanum DC. These compounds have garnered significant interest in oncological research due to their potent anti-tumor activities. This document synthesizes experimental data to objectively compare their performance and elucidate their molecular pathways.
Overview of Eupalinolide Analogs and their Anti-Cancer Activities
Eupalinolides, including this compound and its analogs such as A, B, J, and O, have demonstrated significant efficacy in various cancer models. Their mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis, autophagy, and ferroptosis), cell cycle arrest, and inhibition of metastasis. These effects are mediated through the modulation of several key signaling pathways. While sharing a common structural scaffold, subtle variations in their chemical structures lead to distinct biological activities and potencies.
Comparative Data on Anti-Cancer Effects
The following table summarizes the reported in vitro anti-cancer activities of various Eupalinolide analogs across different cancer cell lines.
| Compound | Cancer Type | Cell Line(s) | Key Effects | Signaling Pathway(s) |
| Eupalinolide A | Hepatocellular Carcinoma | MHCC97-L, HCCLM3 | Inhibition of proliferation and migration, G1 phase arrest, induction of autophagy.[1] | ROS/ERK[1] |
| Non-Small Cell Lung Cancer | A549, H1299 | Inhibition of proliferation and migration, G2/M phase arrest, induction of apoptosis and ferroptosis.[2][3] | ROS-AMPK-mTOR-SCD1[2][3] | |
| Eupalinolide B | Pancreatic Cancer | PANC-1, MiaPaCa-2 | Inhibition of viability, proliferation, migration, and invasion; induction of apoptosis and disruption of copper homeostasis.[4][5] | MAPK (JNK activation)[4] |
| Hepatic Carcinoma | SMMC-7721, HCCLM3 | S phase arrest, induction of ferroptosis.[6] | ROS-ER-JNK[6] | |
| Periodontitis | Raw264.7 (macrophages) | Anti-inflammatory by inhibiting NF-κB signaling.[7] | UBE2D3/IκBα/NF-κB[7] | |
| Eupalinolide J | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | Inhibition of proliferation, G2/M phase arrest, induction of apoptosis.[8] | STAT3, Akt, p38[8] |
| Glioma, TNBC | U251, MDA-MB-231 | Inhibition of metastasis by promoting STAT3 degradation.[8] | STAT3/MMP-2/MMP-9[8] | |
| This compound | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | (In a complex with I and J) Induction of apoptosis and G2/M phase arrest.[8] | Akt, p38[8] |
| Eupalinolide O | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, MDA-MB-453 | Inhibition of viability and proliferation, induction of apoptosis, decreased mitochondrial membrane potential.[9] | ROS generation, Akt/p38 MAPK[9] |
Detailed Signaling Pathways and Mechanisms of Action
The anti-tumor effects of Eupalinolide analogs are orchestrated through their interaction with various signaling cascades. The following diagrams illustrate the key pathways identified for each analog.
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinolide B inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Synergistic Effects of Eupalinolide K with Chemotherapy Drugs: A Review of Available Evidence
A comprehensive review of current scientific literature reveals a notable absence of studies investigating the synergistic effects of Eupalinolide K in combination with conventional chemotherapy drugs. While the broader class of eupalinolides, sesquiterpene lactones isolated from Eupatorium lindleyanum, has garnered interest for its anti-cancer properties, research into the specific synergistic potential of this compound remains an unexplored area.
This guide is intended for researchers, scientists, and drug development professionals. Due to the lack of direct experimental data on this compound, this document will instead provide a comparative overview of the known anticancer activities of other closely related eupalinolide derivatives: Eupalinolide A, B, J, and O. This information can serve as a valuable reference for formulating new research directions, potentially including future investigations into this compound.
Comparative Analysis of Eupalinolide Derivatives
While synergistic data with chemotherapy is unavailable, several studies have elucidated the individual anti-cancer mechanisms of various eupalinolide compounds. These findings offer insights into the potential pathways that could be exploited in combination therapies.
Table 1: Summary of Anti-Cancer Activity of Eupalinolide Derivatives
| Eupalinolide Derivative | Cancer Type(s) Studied | Key Findings | Reported IC50 Values |
| Eupalinolide A | Non-Small Cell Lung Cancer (NSCLC), Hepatocellular Carcinoma | Induces G2/M cell cycle arrest, apoptosis, ferroptosis, and autophagy.[1] | A549 cells: Not specified; H1299 cells: Not specified.[1] |
| Eupalinolide B | Pancreatic Cancer, Hepatic Carcinoma, Laryngeal Cancer | Induces apoptosis, elevates Reactive Oxygen Species (ROS), disrupts copper homeostasis, and induces ferroptosis.[2][3][4] Shows synergistic cytotoxicity with elesclomol.[3] | MiaPaCa-2, PANC-1, PL-45 cells (Pancreatic): <10 µM.[2] TU212 cells (Laryngeal): 1.03 µM.[5] |
| Eupalinolide J | Triple-Negative Breast Cancer (TNBC), Prostate Cancer | Induces apoptosis, cell cycle arrest (G0/G1), disrupts mitochondrial membrane potential, and inhibits cancer metastasis by promoting STAT3 degradation.[6][7][8][9] | MDA-MB-231 cells (TNBC): 3.74 ± 0.58 µM; MDA-MB-468 cells (TNBC): 4.30 ± 0.39 µM.[6] |
| Eupalinolide O | Triple-Negative Breast Cancer (TNBC) | Induces apoptosis and G2/M cell cycle arrest through ROS generation and modulation of the Akt/p38 MAPK pathway.[10][11] | MDA-MB-468 cells: Specific values not provided, but activity is dose-dependent.[10][11] |
Signaling Pathways Modulated by Eupalinolide Derivatives
The anti-cancer effects of eupalinolides are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for identifying potential synergistic targets.
Eupalinolide A: ROS-AMPK-mTOR-SCD1 Pathway in NSCLC
Eupalinolide A has been shown to inhibit the proliferation and migration of NSCLC cells by activating the ROS-AMPK-mTOR-SCD1 signaling pathway, which leads to the induction of ferroptosis and apoptosis.[1]
Caption: Eupalinolide A signaling pathway in NSCLC.
Eupalinolide B: ROS-ER-JNK Pathway in Hepatic Carcinoma
In hepatic carcinoma, Eupalinolide B inhibits cell migration by activating the ROS-Endoplasmic Reticulum (ER) Stress-JNK signaling pathway.[4]
Caption: Eupalinolide B signaling in hepatic carcinoma migration.
Eupalinolide J: STAT3 Degradation Pathway in Cancer Metastasis
Eupalinolide J has been found to inhibit cancer cell metastasis by promoting the ubiquitin-dependent degradation of STAT3, which in turn downregulates the expression of metastasis-related genes like MMP-2 and MMP-9.[8][9]
Caption: Eupalinolide J-mediated inhibition of cancer metastasis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the studies of eupalinolide derivatives.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the eupalinolide derivative for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with the eupalinolide derivative at various concentrations for a set time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for in vitro studies.
Future Directions and Conclusion
The anti-cancer properties of Eupalinolide A, B, J, and O, through various mechanisms such as induction of apoptosis, ferroptosis, and cell cycle arrest, highlight the therapeutic potential of this class of compounds. The lack of data on this compound presents a clear research gap.
Future studies should focus on:
-
Investigating the cytotoxic effects of this compound on a panel of cancer cell lines.
-
Assessing the synergistic effects of this compound with standard chemotherapy drugs like cisplatin and doxorubicin, using combination index (CI) calculations.
-
Elucidating the molecular mechanisms underlying any observed synergistic interactions, including the impact on the signaling pathways identified for other eupalinolides.
References
- 1. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Safe Disposal of Eupalinolide K: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Safety Precautions
Eupalinolide K belongs to a class of compounds that can exhibit significant biological activity. Based on data from similar compounds, it should be treated as a hazardous substance. The primary hazards include acute oral and dermal toxicity, as well as long-term adverse effects on aquatic life.[1]
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Toxic if swallowed.[1] | Do not eat, drink or smoke when using this product. If swallowed, immediately call a poison center or doctor.[1] |
| Acute Dermal Toxicity | Fatal in contact with skin.[1] | Do not get in eyes, on skin, or on clothing. Wear protective gloves and clothing. If on skin, wash gently with plenty of soap and water and immediately call a poison center or doctor.[1] |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects.[1] | Avoid release to the environment. Collect spillage.[1][2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial preparation to final waste collection.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Decontamination of Glassware:
-
All glassware that has come into contact with this compound must be decontaminated before reuse or disposal.
-
Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining compound.
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.
-
-
Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
-
Storage of Waste:
-
Disposal:
-
Dispose of the collected hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
-
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water and seek urgent medical attention.[1] Remove contaminated clothing.[1]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
In case of ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
In case of a spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Eupalinolide K
Essential Safety and Handling Guide for Eupalinolide K
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential to ensure personal safety and environmental compliance in the laboratory. This compound is a sesquiterpene lactone and should be handled with the same precautions as a cytotoxic compound due to its potential health hazards. A Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, in contact with skin, or inhaled[1].
Hazard Identification and Risk Assessment
This compound is a STAT3 inhibitor, a class of compounds often investigated for their potential in cancer therapy[2]. As with many compounds active against biological targets, it poses risks to those who handle it. Sesquiterpene lactones, the chemical class to which this compound belongs, are known to cause contact dermatitis[3][4][5][6]. Therefore, minimizing exposure through inhalation, skin contact, and ingestion is paramount.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 108657-10-9 | [1][2][7] |
| Molecular Formula | C20H26O6 | [2][7] |
| Molecular Weight | 362.42 g/mol | [2][7] |
| Known Hazards | Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Potential for contact dermatitis. | [1][3][4][5][6] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure. The following PPE should be worn at all times in the laboratory when this compound is in use.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-grade nitrile gloves. Change the outer glove immediately if contaminated. Nitrile gloves are recommended for protection against plant allergens like sesquiterpene lactones[4]. |
| Body Protection | Disposable Gown | A disposable, solid-front gown with long sleeves and tight-fitting cuffs should be worn to protect against splashes and aerosol exposure. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles or a full-face shield to protect the eyes and face from accidental splashes of solutions containing this compound. |
| Respiratory Protection | N95 or Higher Respirator | When handling the solid compound or preparing solutions where aerosols may be generated, an N95 or higher-rated respirator is required to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Before starting, ensure the work area is clean and decontaminated.
-
Place a disposable, plastic-backed absorbent pad on the work surface to contain any spills.
-
When weighing the solid compound, use a dedicated spatula and weighing vessel.
2. Dissolving and Diluting:
-
When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
-
Use Luer-Lok syringes and needles for transferring solutions to prevent accidental disconnection and spills.
3. Administration in Experimental Systems:
-
When administering this compound to cell cultures or in other experimental setups, continue to wear all prescribed PPE.
-
All materials that come into contact with the compound, such as pipette tips and culture plates, should be considered contaminated.
4. Decontamination and Spill Cleanup:
-
In case of a spill, immediately alert others in the area.
-
Wear the full complement of PPE, including respiratory protection, for cleanup.
-
Cover the spill with absorbent material, starting from the outside and working inwards.
-
Clean the area with an appropriate deactivating solution (if known) or a strong detergent, followed by a thorough rinse with water.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, gowns, absorbent pads, pipette tips) must be segregated into a dedicated, clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container[8][9][10]. These containers are typically color-coded (e.g., purple or yellow with a cytotoxic symbol)[9][10].
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams.
2. Sharps Disposal:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of immediately into a designated, puncture-resistant sharps container for cytotoxic waste[8][9][10].
3. Final Disposal:
-
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration[8][10][11].
-
Ensure that all waste containers are securely sealed and properly labeled before being removed from the laboratory.
Experimental Workflow and Safety Protocol Visualization
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SESQUITERPENE LACTONE, TERPENES: Allergen Or Not An Allergen? | VMV InSkin [vmvinskin.com]
- 4. cutaneousallergy.org [cutaneousallergy.org]
- 5. chemotechnique.se [chemotechnique.se]
- 6. Sesquiterpene Lactone Mix I or II Ingredient Allergy Safety Information [skinsafeproducts.com]
- 7. sc-victory.com [sc-victory.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 11. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
